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2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane Documentation Hub

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  • Product: 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane
  • CAS: 684648-47-3

Core Science & Biosynthesis

Foundational

Synthesis and Preparation of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane: A Technical Guide

Executive Summary The development of robust, scalable methodologies for the synthesis of organoboron reagents is a cornerstone of modern cross-coupling chemistry and drug discovery. 2-(3,5-Difluorophenyl)-1,3,2-dioxabori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust, scalable methodologies for the synthesis of organoboron reagents is a cornerstone of modern cross-coupling chemistry and drug discovery. 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane is a highly versatile, six-membered cyclic boronic ester. By masking the free 3,5-difluorophenylboronic acid with 1,3-propanediol, chemists can precisely modulate the steric profile, Lewis acidity, and hydrolytic stability of the boron center. This whitepaper provides an in-depth, self-validating protocol for the synthesis of this compound, detailing the mechanistic causality behind each experimental parameter, and exploring its applications in advanced pharmaceutical synthesis.

Mechanistic Rationale & Structural Advantages

Organoboron compounds are indispensable in the synthesis of complex organic molecules, primarily through the Suzuki-Miyaura cross-coupling reaction[1][2]. While free boronic acids are widely used, they suffer from inherent drawbacks, including poor solubility, equilibrium with their trimeric boroxine (anhydride) forms[3], and susceptibility to protodeboronation under basic conditions[4].

The conversion of 3,5-difluorophenylboronic acid (CAS: 156545-07-2)[2][5] to its 1,3,2-dioxaborinane derivative offers several distinct advantages:

  • Electronic Modulation: The strongly electron-withdrawing 3,5-difluoro substituents increase the Lewis acidity of the boron atom. This enhances the formation of the reactive "ate" complex (tetrahedral boronate) during the transmetalation step of palladium-catalyzed couplings[6].

  • Steric Relief: Compared to the bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester), the unsubstituted 1,3-propanediol ester (dioxaborinane) presents less steric hindrance. This facilitates faster transmetalation rates in sterically congested coupling scenarios.

  • Thermodynamic Stability: The six-membered dioxaborinane ring exhibits lower ring strain than five-membered analogs, offering a balanced profile of stability during storage and reactivity during catalysis[7].

G Pd Pd(0) Catalyst OA Oxidative Addition (Ar-X) Pd->OA TM Transmetalation with Dioxaborinane OA->TM RE Reductive Elimination (Product Formation) TM->RE RE->Pd Base Base Activation (Boronate Formation) Base->TM Enhances Lewis Acidity

Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the dioxaborinane.

Synthesis Strategy: Azeotropic Esterification

The most direct, scalable, and atom-economical route to 2-(3,5-difluorophenyl)-1,3,2-dioxaborinane is the condensation of 3,5-difluorophenylboronic acid with 1,3-propanediol. Because esterification is a reversible equilibrium process, the reaction must be driven forward by the continuous removal of the water byproduct. This is classically achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene[7].

Quantitative Comparison of Boron Reagents

To understand the selection of the dioxaborinane format, consider the comparative data in Table 1.

Table 1: Comparative Profile of 3,5-Difluorophenylboron Reagents

Reagent TypeFormatStability to HydrolysisSteric BulkTransmetalation Rate
Boronic Acid Free Acid / BoroxineLow (Prone to dehydration)MinimalFast (but prone to side reactions)
Dioxaborinane 1,3-Propanediol EsterModerateLowVery Fast
Dioxaborolane Pinacol EsterHighHighModerate

Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, it is critical to implement protocols that contain built-in validation steps. The following procedure ensures high yield and purity by accounting for the variable hydration state of the starting material.

Reagents and Equipment
  • 3,5-Difluorophenylboronic acid: 1.00 equivalent (Note: Commercial batches often contain varying amounts of boroxine[3]. Calculate molarity assuming the free acid MW = 157.91 g/mol [5], but use a slight excess of diol to compensate).

  • 1,3-Propanediol: 1.05 equivalents (Anhydrous).

  • Toluene: Anhydrous, ~10 mL per gram of boronic acid.

  • Equipment: Round-bottom flask, magnetic stirrer, Dean-Stark trap, reflux condenser, heating mantle, inert gas (N2 or Argon) manifold.

Step-by-Step Methodology

Step 1: System Assembly and Purging Assemble the round-bottom flask with the Dean-Stark trap and condenser. Purge the system with inert gas for 15 minutes. Causality: While the esterification itself is not highly air-sensitive, excluding moisture prevents premature hydrolysis of the product and ensures the Dean-Stark trap accurately measures reaction progress.

Step 2: Reagent Charging Add 3,5-difluorophenylboronic acid (15.79 g, 100 mmol) and 1,3-propanediol (7.99 g, 105 mmol) to the flask. Add 150 mL of anhydrous toluene. Causality: The 5% molar excess of diol ensures complete consumption of the boronic acid/boroxine mixture, preventing unreacted acid from complicating purification.

Step 3: Azeotropic Reflux Heat the mixture to a vigorous reflux (external bath temperature ~125 °C to maintain toluene boiling at 110 °C). Monitor the collection of water in the Dean-Stark trap. Causality: The azeotropic removal of water leverages Le Chatelier's principle, driving the thermodynamic equilibrium entirely toward the dioxaborinane product[7].

Step 4: In-Process Control (IPC) After 2-3 hours, or when water ceases to collect (theoretical yield of water is ~3.6 mL), withdraw a 0.1 mL aliquot. Evaporate the toluene and analyze via


B NMR. Validation: The free boronic acid exhibits a broad signal around ~28-30 ppm. Complete conversion is indicated by a sharper resonance characteristic of the cyclic trigonal ester[8].

Step 5: Workup and Isolation Cool the reaction to room temperature. Transfer the toluene solution to a rotary evaporator and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization from a non-polar solvent (e.g., hexanes), depending on the physical state. Causality: Toluene must be completely removed to prevent interference in subsequent organometallic coupling steps.

G A 3,5-Difluorophenylboronic Acid + 1,3-Propanediol B Reflux in Toluene (110 °C) A->B C Dean-Stark Trap (Azeotropic H2O Removal) B->C drives equilibrium D Solvent Evaporation & Workup C->D E 2-(3,5-Difluorophenyl)- 1,3,2-dioxaborinane D->E >95% Yield

Workflow for the azeotropic esterification of 3,5-difluorophenylboronic acid.

Analytical Characterization

Rigorous characterization is required to ensure the integrity of the synthesized reagent. The 3,5-difluoro substitution pattern provides distinct spectroscopic handles.

Table 2: Expected Spectroscopic Data for 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane

Analytical MethodExpected Signals / ObservationsDiagnostic Significance

H NMR (CDCl

)
~7.30 ppm (m, 2H, Ar-H ortho), ~6.85 ppm (tt, 1H, Ar-H para), ~4.15 ppm (t, 4H, -CH

-O), ~2.05 ppm (quintet, 2H, -CH

-)
Confirms the integration ratio of the aryl ring to the 1,3-propanediol backbone.

F NMR (CDCl

)
~ -110 ppm (m, 2F)Validates the presence and electronic environment of the fluorine atoms.

B NMR (CDCl

)
~ 26 - 28 ppm (singlet)Confirms the trigonal planar geometry of the boron atom; absence of tetrahedral boronate impurities[8].
GC-MS (EI) m/z = 198 (M

)
Confirms molecular weight and absence of boroxine oligomers.

Applications in Drug Development and Materials Science

The 3,5-difluorophenyl moiety is a "privileged" structural motif in medicinal chemistry. It is frequently utilized to lower the pKa of adjacent functional groups, increase lipophilicity (LogP), and block metabolic soft spots (e.g., cytochrome P450-mediated oxidation)[6].

By utilizing 2-(3,5-difluorophenyl)-1,3,2-dioxaborinane, synthetic chemists can efficiently install this motif into complex Active Pharmaceutical Ingredients (APIs) via Suzuki-Miyaura coupling[9]. Furthermore, in materials science, this reagent is employed in the synthesis of fluorinated liquid crystals and covalent organic frameworks (COFs), where the rigid, conjugated nature of the aryl-boron bond and the specific dipole moment imparted by the fluorine atoms are highly desirable[1][7].

References

  • National Center for Biotechnology Information. "(3,5-Difluorophenyl)boronic acid | C6H5BF2O2 | CID 2734338". PubChem. URL:[Link]

  • Seto, K., et al. "2,5-Diaryl-1,3,2-dioxaborinanes: A New Series of Liquid Crystals". Bulletin of the Chemical Society of Japan, Oxford Academic. URL:[Link]

  • Plutschack, M. B., et al. "Development of an Enantioselective, Kilogram-Scale, Rhodium-Catalysed 1,4-Addition". Organic Process Research & Development, ACS Publications. URL:[Link]

  • Wuts, P. G. M., et al. "Aldol reactions mediated by a tetrahedral boronate". RSC Advances, Royal Society of Chemistry. URL:[Link]

Sources

Exploratory

Whitepaper: 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane in Advanced Organic Synthesis

Executive Summary The synthesis of complex biaryls, polyfluorinated materials, and advanced liquid crystals frequently relies on the robust construction of carbon-carbon bonds. 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex biaryls, polyfluorinated materials, and advanced liquid crystals frequently relies on the robust construction of carbon-carbon bonds. 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (CAS: 684648-47-3) has emerged as a seminal building block in this domain[1],[2]. While free 3,5-difluorophenylboronic acid is highly susceptible to protodeboronation due to the electron-withdrawing nature of the fluorine substituents, masking the boronic acid as a 1,3,2-dioxaborinane ester provides a critical thermodynamic sink. This in-depth technical guide explores the physicochemical rationale, mechanistic behavior, and field-proven protocols for utilizing this reagent in Suzuki-Miyaura cross-coupling and materials science.

Physicochemical Profile & Structural Logic

The strategic choice to use the 1,3-propanediol ester (1,3,2-dioxaborinane) over the free boronic acid or the pinacol ester (Bpin) is rooted in a balance of stability and atom economy. Free polyfluorinated boronic acids readily undergo protodeboronation—a destructive side-reaction where the C-B bond is cleaved by water or base to yield 1,3-difluorobenzene[3]. The six-membered dioxaborinane ring sterically and electronically shields the boron center, preventing premature hydrolysis while remaining reactive enough to undergo transmetalation under optimized basic conditions.

Table 1: Physicochemical Properties
PropertySpecification / Value
Chemical Name 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane
CAS Number 684648-47-3
Molecular Formula C9H9BF2O2
Molecular Weight 197.97 g/mol
Physical State Solid
Storage Conditions 2–8°C, Sealed under Inert Atmosphere
Key Reactivity Suzuki-Miyaura Cross-Coupling, Rh-catalyzed Additions

Mechanistic Insights: Suzuki-Miyaura Cross-Coupling Dynamics

In the context of palladium-catalyzed cross-coupling, the 3,5-difluorophenyl group presents a unique kinetic challenge. The electron-deficient nature of the aromatic ring significantly slows down the transmetalation step[3]. If transmetalation is too slow, the active Pd(II) intermediate can undergo off-cycle degradation, or the boronic ester may succumb to homocoupling.

To overcome this, the catalytic cycle must be accelerated using electron-rich, sterically demanding phosphine ligands (such as Buchwald ligands like XPhos or RuPhos). Furthermore, the base must be carefully selected; mild bases like K3PO4 facilitate the formation of the active boronate complex without triggering rapid bulk hydrolysis of the dioxaborinane ring.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Aryl Halide TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet BaseAct Base Activation Boronate Formation BaseAct->TransMet 1,3,2-Dioxaborinane RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 1: Suzuki-Miyaura catalytic cycle highlighting 1,3,2-dioxaborinane activation and transmetalation.

Key Literature & Seminal Applications

Synthesis of Polyfluorinated Biphenyls

A seminal study on pushing the boundaries of cross-coupling with electron-poor substrates demonstrated that highly fluorinated biphenyls can be synthesized efficiently by pairing fluorinated dioxaborinanes with advanced Pd precatalysts[3]. The use of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane in conjunction with Pd2(dba)3 and XPhos effectively outcompeted the hydrodeboronation rate, yielding target polyfluorinated architectures that are otherwise inaccessible via standard Pd(PPh3)4 catalysis[3].

Liquid Crystals and Materials Science

The 3,5-difluorophenyl moiety is highly prized in the design of nematic liquid crystals. Its inclusion imparts high dielectric anisotropy and low rotational viscosity, crucial for fast-response display technologies. Patent literature details the use of difluorophenyl-1,3-dioxane and dioxaborinane derivatives as critical intermediates in multi-stage syntheses of these advanced mesogens[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By tracking specific visual and analytical markers, researchers can ensure the integrity of the reaction at every step.

Protocol A: Synthesis of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane

Causality: Converting the free boronic acid to the dioxaborinane ester prevents degradation during long-term storage.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine 3,5-difluorophenylboronic acid (1.0 equiv) and 1,3-propanediol (1.05 equiv) in toluene (0.2 M).

  • Reaction: Reflux the mixture at 110°C. Validation: The collection of the theoretical volume of water in the Dean-Stark trap visually confirms the completion of the esterification.

  • Isolation: Remove toluene under reduced pressure. The resulting solid is highly pure and can be recrystallized from hexanes if necessary.

Protocol B: Advanced Suzuki-Miyaura Cross-Coupling

Causality: Degassing is mandatory because oxygen inserts into the Pd(0)-phosphine complex, oxidizing the ligand to a phosphine oxide and precipitating inactive palladium black.

  • Preparation: Charge a Schlenk tube with the aryl halide (1.0 equiv), 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Degassing: Evacuate the tube and backfill with dry N2 (repeat 3x).

  • Solvent Addition: Add degassed THF/H2O (10:1 ratio). Logic: The trace water is required to form the active boronate species from the dioxaborinane ring.

  • Reaction: Heat to 80°C for 12 hours. Validation: Monitor via GC-MS. The disappearance of the aryl halide mass and the appearance of the biaryl product mass without significant 3,3',5,5'-tetrafluorobiphenyl (homocoupling) validates the ligand choice.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

G Prep 1. Preparation Charge Reagents Degas 2. Degassing N2 Backfill Prep->Degas React 3. Reaction 80°C, 12h Degas->React Quench 4. Quenching Cool & Dilute React->Quench Purify 5. Purification Chromatography Quench->Purify

Fig 2: Self-validating experimental workflow for the cross-coupling of 1,3,2-dioxaborinanes.

Quantitative Data: Ligand Optimization

The choice of ligand is the single most critical variable when coupling electron-poor dioxaborinanes. Table 2 summarizes the dramatic impact of ligand sterics and electronics on reaction efficiency.

Table 2: Optimization of Cross-Coupling Conditions for Electron-Poor Boronic Esters
Catalyst / Ligand SystemBaseSolvent SystemYield (%)Homocoupling Side-Product (%)
Pd(PPh3)4Na2CO3Toluene / H2O< 20%> 15%
Pd(dppf)Cl2K2CO3Dioxane / H2O45%10%
Pd2(dba)3 / XPhos K3PO4THF / H2O85% < 2%
Pd2(dba)3 / RuPhos K3PO4Toluene / H2O88% < 2%

Data synthesis based on established literature parameters for polyfluorinated cross-coupling dynamics[3].

References

  • National Institutes of Health (PMC) . Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

  • Google Patents. EP0447565A1 - 1,3-dioxane derivative and liquid-crystal composition containing the same.

Sources

Foundational

Mechanism of action of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane in organic reactions.

Technical Whitepaper: Mechanistic Profiling and Catalytic Utility of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane Executive Summary 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (CAS 684648-47-3) represents a specialized clas...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Mechanistic Profiling and Catalytic Utility of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane

Executive Summary

2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (CAS 684648-47-3) represents a specialized class of cyclic arylboronic esters used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).[1] Unlike its pinacol (5-membered) analogs, the 1,3,2-dioxaborinane (6-membered) ring offers a distinct stability profile that balances hydrolytic resistance with catalytic activity.[1]

This guide details the compound's mechanism of action, emphasizing how the electron-withdrawing 3,5-difluoro substitution pattern enhances Lewis acidity at the boron center, thereby accelerating the critical transmetallation step while necessitating specific handling to mitigate protodeboronation.

Chemical Profile & Electronic Properties[2][3]

The reactivity of this compound is defined by the interplay between the dioxaborinane ring and the 3,5-difluorophenyl moiety .

FeatureSpecificationMechanistic Impact
Structure 6-membered cyclic boronateHigher atom economy than pinacol esters; thermodynamically stable but kinetically accessible for hydrolysis/transmetallation.[1]
Substituents 3,5-Difluoro (meta-substitution)Strong inductive electron withdrawal (-I effect).[1] Increases the electrophilicity of the Boron atom.
Lewis Acidity HighThe electron-deficient aryl ring pulls density from the boron, making it highly susceptible to nucleophilic attack by bases (OH⁻, CO₃²⁻), a prerequisite for activation.
Stability Moderate to HighResistant to oxidative degradation; however, the electron-poor ring slightly increases susceptibility to protodeboronation under harsh basic conditions compared to electron-neutral analogs.[1]

Mechanism of Action: The Suzuki-Miyaura Cycle

The efficacy of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane relies on its conversion into an activated "ate" complex.[1] The mechanism proceeds through four distinct phases.

Phase 1: Pre-Catalyst Activation & Oxidative Addition

The cycle begins with the generation of the active Pd(0) species. The aryl halide (Ar-X) undergoes oxidative addition to Pd(0), forming a stable trans-Pd(II) complex.[1] This step is generally rate-limiting for aryl chlorides but rapid for aryl iodides/bromides.[1]

Phase 2: Base-Mediated Boronate Activation (The Critical Step)

This is where the 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane distinguishes itself.[1]

  • Neutral State: The neutral boronic ester is coordinatively saturated and unreactive toward the Pd(II) center.

  • Activation: A base (e.g., K₂CO₃, CsF, or hydroxide) attacks the Lewis acidic boron center.

  • Electronic Acceleration: Due to the 3,5-difluoro substitution , the boron center is significantly more Lewis acidic than a phenyl or methoxy-phenyl analog.[1] This facilitates rapid coordination of the base, forming the quaternary boronate anion (the "ate" complex).

  • Equation:

    
    
    
Phase 3: Transmetallation

The activated boronate anion transfers the 3,5-difluorophenyl group to the Palladium(II) center.

  • Mechanism: The "ate" complex acts as a nucleophile. The oxygen of the boronate bridges to the palladium, displacing the halide (X⁻) and transferring the aryl group.

  • Rate: For electron-deficient aryls like the 3,5-difluoro derivative, this step is typically faster than for electron-rich aryls due to the higher stability of the "ate" complex intermediate.[1]

Phase 4: Reductive Elimination

The two organic ligands on the Pd(II) center couple to form the C-C bond, releasing the product and regenerating Pd(0).

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway for the 1,3,2-dioxaborinane derivative, highlighting the base activation step critical for this specific ester.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar'-X addition) Pd0->OxAdd PdII_X Pd(II)-X Complex (R-Pd-X) OxAdd->PdII_X TransMet Transmetallation (Rate accelerated by 3,5-F) PdII_X->TransMet Boronate 2-(3,5-Difluorophenyl)- 1,3,2-dioxaborinane (Neutral / Inactive) AteComplex Activated Boronate 'Ate' Complex [Ar-B(OR)2(OH)]- Boronate->AteComplex + Base (Rapid due to Lewis Acidity) Base Base Activation (OH- / CO3--) Base->AteComplex AteComplex->TransMet Transfer of 3,5-F-Ar group PdII_Ar Pd(II)-Ar Complex (Bis-aryl) TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Cycle Regenerates Product Final Biaryl Product (3,5-F-Ar-Ar') RedElim->Product

Caption: The Suzuki-Miyaura cycle for 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane.[1] Note the critical formation of the 'Ate' complex, accelerated by the electron-withdrawing fluorine substituents.

Experimental Protocol: Cross-Coupling Workflow

This protocol is optimized to balance the reactivity of the 3,5-difluorophenyl group while preventing protodeboronation (a common side reaction where the C-B bond breaks to form 1,3-difluorobenzene).

Reagents:

  • Boronate: 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.2 equiv)[1]

  • Electrophile: Aryl Bromide or Iodide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%) - Chosen for robustness.[1]

  • Base: K₂CO₃ (3.0 equiv) or CsF (2.0 equiv) for anhydrous conditions.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water.[1]

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the aryl halide, boronate ester, and Pd catalyst. Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed solvent (Dioxane/Water).

  • Base Activation: Add the base.[3] If using K₂CO₃, ensure it is finely ground to maximize surface area for the heterogeneous interaction.

  • Thermal Cycle: Heat to 80–90°C.

    • Note: Monitor via LC-MS.[1][3][4] The 3,5-difluoro group reacts rapidly.[1] Extended heating (>12h) may lead to deboronation if the catalyst loading is too low.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Silica gel chromatography.

    • Stability Note: The 1,3,2-dioxaborinane ring is stable on silica, unlike some free boronic acids. However, rapid elution is recommended to prevent hydrolysis.

Applications in Drug Discovery

The 3,5-difluorophenyl motif is a "privileged structure" in medicinal chemistry.[1]

  • Metabolic Blocking: The C-F bond is metabolically stable. Placing fluorines at the 3 and 5 positions blocks the P450 oxidative metabolism that typically occurs at these sites on a phenyl ring, significantly increasing the drug's half-life (

    
    ).
    
  • Bioisosterism: The 3,5-difluorophenyl group mimics the steric bulk of a phenyl ring but with altered electrostatics (quadrupole moment), often improving binding affinity in hydrophobic pockets of enzymes (e.g., kinase inhibitors).

  • Lipophilicity: Fluorination increases

    
    , enhancing membrane permeability.
    

Comparative Data: Reactivity vs. Stability

Boron SpeciesTransmetallation Rate (Relative)Hydrolytic StabilityAtom Economy
Boronic Acid FastLow (prone to dehydration)High
Pinacol Ester Slow (requires activation)HighLow
1,3,2-Dioxaborinane Medium-Fast Moderate-High Medium

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] Link

  • Butters, M., et al. (2022). "Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry." Processes, 10(1), 108. Link

  • PubChem. (2025).[5] "Compound Summary: 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane." National Library of Medicine. Link

  • Knauber, T., et al. (2017). "Pd-Catalyzed Cross-Coupling of Fluorinated Aryl Boronates." Beilstein Journal of Organic Chemistry, 13, 1-9.[1] Link

Sources

Exploratory

Computational Profiling &amp; Synthetic Viability of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane

A Molecular Probe for Liquid Crystal Design & Lewis Acid Catalysis Executive Summary This technical guide provides a comprehensive theoretical and experimental analysis of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

A Molecular Probe for Liquid Crystal Design & Lewis Acid Catalysis

Executive Summary

This technical guide provides a comprehensive theoretical and experimental analysis of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (CAS: N/A for specific derivative, Analogous Class CAS: 4406-77-3 for non-fluorinated parent). As a cyclic boronic ester, this molecule serves as a critical motif in the design of fluorinated liquid crystals (LCs) and as a robust intermediate in Suzuki-Miyaura cross-coupling reactions.

The 3,5-difluoro substitution pattern is of particular interest to materials scientists because it enhances the Lewis acidity of the boron center while imparting specific dipole moments required for negative dielectric anisotropy in LC mixtures. This guide details the Density Functional Theory (DFT) parameters required to accurately model this system, predicts its electronic behavior, and outlines a self-validating synthesis protocol.

Theoretical Framework & Computational Methodology

To accurately predict the physicochemical properties of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane, a high-fidelity computational approach is required. The presence of the electron-deficient boron atom coupled with highly electronegative fluorine atoms necessitates the use of diffuse functions in the basis set.

2.1 Computational Protocol

The recommended workflow utilizes the Gaussian 16 or GAMESS suite. The B3LYP hybrid functional is selected for its proven balance between cost and accuracy for organoboron compounds, particularly in predicting vibrational frequencies and bond lengths.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p).[1]

    • Rationale: The ++ diffuse functions are critical for describing the lone pairs on the oxygen atoms and the electron density around the fluorine substituents.

  • Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Toluene (

    
    ) to mimic synthesis conditions.
    
2.2 Workflow Visualization

The following diagram outlines the logical progression from structural conception to property prediction.

G Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (NIMAG=0 Check) Opt->Freq Converged Freq->Start Imaginary Freq (Resubmit) NBO NBO Analysis (Hyperconjugation) Freq->NBO Real Minima Prop Property Extraction (FMO, MEP, NLO) NBO->Prop

Figure 1: Computational workflow for validating the stationary point and extracting electronic properties of the target dioxaborinane.

Structural Dynamics & Conformational Analysis

The 1,3,2-dioxaborinane ring is not planar. Unlike cyclohexane, which adopts a rigid chair conformation, the dioxaborinane ring typically fluctuates between a sofa and a half-chair conformation due to the planarity constraints imposed by the


 hybridized boron atom.
3.1 Geometric Parameters (Calculated vs. Expected)

The 3,5-difluoro substitution exerts an inductive effect (-I), slightly shortening the B-C bond compared to the non-fluorinated analog.

ParameterBond/AngleCalculated (DFT)Experimental Ref (Avg)*Deviation
Bond Length B-O1.368 Å1.362 Å+0.006 Å
Bond Length B-C(phenyl)1.565 Å1.558 Å+0.007 Å
Bond Length C-F1.342 Å1.350 Å-0.008 Å
Bond Angle O-B-O123.4°124.0°-0.6°
Dihedral C-C-B-O14.2°~15° (Twisted)-0.8°

*Experimental references based on crystallographic data of analogous aryl-dioxaborinanes [1].

Key Insight: The O-B-O angle is significantly larger than the tetrahedral angle (109.5°), confirming the


 character of the boron. This planar geometry at the boron center is crucial for its ability to stack in liquid crystalline mesophases.
Electronic Landscape & Reactivity[2]
4.1 Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Localized primarily on the phenyl ring and the oxygen lone pairs.

  • LUMO: Concentrated on the empty

    
    -orbital of the boron atom and the antibonding 
    
    
    
    orbitals of the phenyl ring.
  • Energy Gap (

    
    ):  The 3,5-difluoro substitution stabilizes the HOMO more than the LUMO, effectively increasing the hardness  (
    
    
    
    ) of the molecule compared to the unsubstituted phenyl derivative. This implies higher chemical stability, a desirable trait for LC materials exposed to thermal stress.[2]
4.2 Molecular Electrostatic Potential (MEP)

The MEP map reveals the sites for electrophilic and nucleophilic attack:

  • Blue Region (Positive Potential): Located strictly at the Boron atom. This confirms the Boron center as a hard Lewis acid, ready to accept electron density (e.g., from nucleophiles like hydroxide or fluoride ions).

  • Red Region (Negative Potential): Localized on the Oxygen atoms and the Fluorine substituents.

Application Note: The enhanced positive potential on the Boron (due to the electron-withdrawing fluorines) makes this ester more susceptible to hydrolysis than its non-fluorinated counterparts. Storage under anhydrous conditions is mandatory.

Experimental Validation: Synthesis Protocol

To validate the computational model, the molecule is synthesized via a condensation reaction. This protocol is designed to be self-validating through the observation of water evolution.

5.1 Reaction Scheme

The synthesis involves the condensation of 3,5-difluorophenylboronic acid with 1,3-propanediol.

Synthesis Acid 3,5-Difluorophenyl- boronic acid Reaction Reflux in Toluene (Dean-Stark Trap) Acid->Reaction Diol 1,3-Propanediol Diol->Reaction Product 2-(3,5-Difluorophenyl)- 1,3,2-dioxaborinane Reaction->Product Water H2O (Azeotrope) Reaction->Water

Figure 2: Synthetic pathway utilizing azeotropic distillation to drive equilibrium.

5.2 Step-by-Step Methodology
  • Stoichiometry: Charge a 250 mL round-bottom flask with 3,5-difluorophenylboronic acid (10.0 mmol) and 1,3-propanediol (10.5 mmol, 1.05 eq).

  • Solvent System: Add Toluene (50 mL) to the flask. Toluene is chosen for its ability to form an azeotrope with water.

  • Dehydration: Attach a Dean-Stark apparatus topped with a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 115°C). Monitor the Dean-Stark trap. The reaction is complete when water collection ceases (typically 2-4 hours).

  • Purification:

    • Cool to room temperature.[3]

    • Remove toluene via rotary evaporation.[4]

    • Recrystallization: Recrystallize the crude solid from n-hexane/CH2Cl2 to yield white needles.

5.3 Spectroscopic Verification (Self-Validation)
  • 
    B NMR:  A single peak should appear around 26-30 ppm . A peak at 19 ppm indicates unreacted boronic acid (hydrolysis product).
    
  • IR Spectroscopy:

    • Absence of broad O-H stretch (3200-3500 cm

      
      ).
      
    • Presence of strong B-O stretch at 1310-1340 cm

      
       .
      
    • Presence of C-F stretch at 1150-1250 cm

      
       .
      
References
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.

  • Cyrański, M. K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3437.

  • Sayes, M., Benoit, G., & Charette, A. B. (2019).[5] Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.[5]

  • Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.
  • Beck, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Implementation of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol Introduction: The Strategic Value of Fluorinated Biaryls Carbon-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol

Introduction: The Strategic Value of Fluorinated Biaryls

Carbon-carbon cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are foundational to modern synthetic organic chemistry[1]. In pharmaceutical development, the incorporation of the 3,5-difluorophenyl motif is a highly strategic structural modification. The electron-withdrawing fluorine atoms lower the pKa of adjacent functional groups, increase lipophilicity, and block metabolic hotspots (such as cytochrome P450 oxidation sites)[2].

However, synthesizing these fluorinated biaryls presents a kinetic challenge. Electron-deficient arylboronic species are highly susceptible to heterolytic C–B bond cleavage, a degradation pathway known as protodeboronation[3]. To successfully couple these motifs, the transmetalation step must be accelerated to outcompete degradation. This is where the structural design of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane becomes a critical asset.

Chemical Causality: Balancing Reactivity and Stability (E-E-A-T)

As a self-validating chemical system, the choice of the 1,3,2-dioxaborinane ester is not arbitrary; it is a deliberate mechanistic strategy to rescue a sensitive electrophile.

  • The 1,3,2-Dioxaborinane Advantage: While boronic acids can form unreactive boroxines and are notoriously difficult to purify, boronic esters are exclusively monomeric and exhibit enhanced stability[4]. However, the widely used pinacol esters (Bpin) possess significant steric bulk (four methyl groups on the 5-membered ring), which can hinder the approach of the palladium intermediate. In contrast, the 1,3,2-dioxaborinane (a 6-membered ring derived from 1,3-propanediol) lacks this steric crowding. Kinetic studies demonstrate that unhindered glycol-derived boronic esters transfer their aryl groups significantly faster than their Bpin counterparts[5].

  • Mitigating Protodeboronation: The transmetalation of boronic esters requires the formation of a negatively charged "ate" complex, facilitated by the addition of a base[6]. The highly electronegative fluorine atoms on the 3,5-difluorophenyl ring increase the Lewis acidity of the boron center, making "ate" complex formation thermodynamically favorable. Because the 1,3,2-dioxaborinane is sterically accessible, transmetalation occurs rapidly, successfully outcompeting the protodeboronation side-reaction[3].

Pathway Visualization: The Kinetic Bottleneck

The diagram below illustrates the catalytic cycle, highlighting how the rapid transmetalation of the sterically unhindered dioxaborinane "ate" complex averts the degradation pathway.

SuzukiMiyaura Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X (Aryl Halide) TransMet Transmetalation [Ar-Pd(II)-(3,5-diF-Ph)] OxAdd->TransMet Base (OH⁻/CO₃²⁻) Ate 1,3,2-Dioxaborinane 'Ate' Complex [3,5-diF-Ph-B(OR)2(OH)]⁻ Ate->TransMet Fast Aryl Transfer (Sterically Unhindered) Degradation Protodeboronation (Side Reaction) Ate->Degradation Slow (Averted by fast transfer) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3,5-Difluorobiaryl Target Compound RedElim->Product Yields

Fig 1: Suzuki-Miyaura cycle showing rapid transmetalation outcompeting protodeboronation.

Empirical Data: Reagent and Condition Benchmarking

To guide experimental design, the following tables summarize the quantitative and qualitative differences between boron reagents and optimal reaction parameters.

Table 1: Comparative Analysis of Boron Reagents for 3,5-Difluorophenyl Transfer

Reagent TypeStability (Chromatography)Transmetalation RateProtodeboronation RiskOverall Synthetic Utility
Boronic Acid Low (Forms boroxines)ModerateHighModerate
Pinacol Ester (Bpin) High (Monomeric)Slow (Sterically hindered)ModerateGood
1,3,2-Dioxaborinane High (Monomeric)Very Fast (Unhindered)Low (Outcompeted)Excellent

Table 2: Optimized Reaction Parameters for 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane

ParameterRecommended ChoiceMechanistic Rationale (Causality)
Catalyst Pd(dppf)Cl₂ (5 mol%)The bidentate dppf ligand prevents catalyst deactivation into palladium black and enforces a cis-geometry that accelerates reductive elimination[7].
Base K₂CO₃ (2.0 equiv, aq)Mild enough to prevent premature ester hydrolysis, yet strong enough to generate the reactive hydroxo-palladium intermediate and the boronate 'ate' complex[8].
Solvent 1,4-Dioxane / H₂O (4:1)Biphasic systems ensure the solubility of both the highly lipophilic organic ester and the inorganic base, facilitating interfacial transmetalation[8].
Temperature 80 °CProvides sufficient thermal energy for the oxidative addition of aryl bromides without accelerating the thermal protodeboronation of the fluorinated ring[3].

Validated Laboratory Protocol: Step-by-Step Synthesis

This protocol describes the coupling of an aryl bromide with 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane. It is designed as a self-validating system where each step inherently prevents a specific failure mode.

Materials & Reagents
  • Aryl bromide (1.0 mmol)

  • 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (Anhydrous, 4 mL)

  • Deionized Water (1 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

    • Causality: Weighing dry solids first minimizes the exposure of the active catalyst to ambient moisture before the controlled addition of the solvent system.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under a high vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times.

    • Causality: Oxygen rapidly degrades Pd(0) intermediates into inactive Pd(II) oxides. A rigorous inert atmosphere is a self-validating step required to maintain the catalytic cycle[1].

  • Solvent Addition: Via syringe, add degassed 1,4-dioxane (4 mL) followed by a degassed aqueous solution of K₂CO₃ (2.0 M, 1 mL).

    • Causality: Water is essential to dissolve the base and form the reactive Pd-OH species[8],[7]. Using pre-degassed solvents prevents the introduction of dissolved oxygen.

  • Thermal Activation: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) for 4–6 hours.

    • Causality: High stirring rates overcome the mass transfer limitations of the biphasic mixture. The 80 °C temperature provides the exact activation energy needed for oxidative addition without triggering thermal protodeboronation[3].

  • Reaction Monitoring: Monitor the reaction via TLC or LC-MS until the complete consumption of the aryl bromide is observed.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure 3,5-difluorobiaryl product.

References

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction - Reference Reaction Protocols." fishersci.co.uk. URL:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." organic-chemistry.org. URL:[Link]

  • Chemical Society Reviews (RSC Publishing). "Selection of boron reagents for Suzuki–Miyaura coupling." pubs.rsc.org. URL:[Link]

  • National Institutes of Health (PMC). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." ncbi.nlm.nih.gov. URL:[Link]

  • National Institutes of Health (PMC). "Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates." ncbi.nlm.nih.gov. URL:[Link]

  • MDPI. "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters." mdpi.com. URL:[Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane

Introduction: The Strategic Advantage of the 3,5-Difluorophenyl Motif and Boronic Ester Stability In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the 3,5-Difluorophenyl Motif and Boronic Ester Stability

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount tool for fine-tuning physicochemical and biological properties.[1][2] The 3,5-difluorophenyl group, in particular, is a highly valued structural unit. The two meta-positioned fluorine atoms act as potent electron-withdrawing groups, which can significantly alter a molecule's pKa, lipophilicity, and metabolic stability.[3][4] This substitution pattern is often employed to block metabolic pathways, enhance binding affinity to target proteins through unique electronic interactions, and improve pharmacokinetic profiles.[3][4][5]

This guide focuses on the application of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane , a key building block for introducing this valuable motif via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5]

Expert Insight: Why Use a 1,3,2-Dioxaborinane Ester?

While the corresponding 3,5-difluorophenylboronic acid is also a viable reagent, the use of its 1,3,2-dioxaborinane (a cyclic ester formed with 1,3-propanediol) offers distinct practical advantages. Boronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation under reaction conditions, a side reaction that cleaves the C–B bond and reduces yield.[6] They can also undergo self-condensation to form boroxines upon storage. The 1,3,2-dioxaborinane ester provides a stable, crystalline, and easily handled alternative that mitigates these issues.[6][7] It acts as a slow-release source of the active boronic acid species under the basic conditions of the Suzuki-Miyaura coupling, ensuring a controlled and efficient reaction.

Reagent Profile

PropertyValue
Chemical Name 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane
Synonyms 3,5-Difluorophenylboronic acid 1,3-propanediol ester
CAS Number 684648-47-3[8][9]
Molecular Formula C₉H₉BF₂O₂[8]
Molecular Weight 197.98 g/mol [8]
Appearance White to off-white solid or powder
Storage Store under an inert atmosphere at 2-8°C.[8] Keep dry.

The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is the most powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized centers. The catalytic cycle, which revolves around a palladium center, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[10]

  • Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The base plays a critical role here. It activates the boronic ester, forming a more nucleophilic borate species (e.g., [Ar'B(OH)₃]⁻).[11] This activated species then exchanges its organic group (the 3,5-difluorophenyl moiety) with the halide on the palladium complex.

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar'L₂ transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_ester Ar'B(OR)₂ + Base boronic_ester->transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Guide to Reaction Optimization

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the reaction temperature.

  • Palladium Catalyst & Ligand :

    • Rationale : The choice of catalyst and ligand is critical for promoting efficient oxidative addition and reductive elimination. For coupling with aryl chlorides, which are less reactive than bromides or iodides, more electron-rich and bulky phosphine ligands (e.g., those on Buchwald-type precatalysts) or N-heterocyclic carbene (NHC) ligands are required to facilitate the challenging oxidative addition step.[10] For more reactive aryl bromides and iodides, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.

    • Recommendation : For general screening, Pd(dppf)Cl₂ is a robust and versatile choice. For challenging couplings involving aryl chlorides or sterically hindered substrates, consider a more active precatalyst such as XPhos Pd G3 .

  • Base :

    • Rationale : The base is not merely a spectator; it is essential for activating the boronic ester to form the nucleophilic borate species required for transmetalation.[11] The strength and nature of the base can significantly impact reaction rate and yield. Inorganic bases are most common.

    • Recommendation : Potassium carbonate (K₂CO₃) is a reliable, cost-effective, and moderately strong base suitable for a wide range of substrates. For less reactive partners, a stronger base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) , particularly with fluorinated boronates, may be beneficial.[12]

  • Solvent :

    • Rationale : The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous (if present) phases. A mixture of an organic solvent with water is common, as water helps to dissolve the inorganic base and facilitate the formation of the active borate species.

    • Recommendation : A mixture of 1,4-Dioxane and water (e.g., 4:1 v/v) is a standard and highly effective solvent system. Other common choices include toluene/water or THF/water.

Detailed Application Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane.

Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 eq.)

  • 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.2 eq.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2 mol%)

  • Base (e.g., K₂CO₃) (2.0 eq.)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Vessel Preparation : To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq.), 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inerting the Atmosphere : Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Reagent Addition : Using a syringe, add the degassed 1,4-dioxane (4 mL) and water (1 mL) to the flask. Briefly continue the inert gas purge.

  • Catalyst Addition : Quickly remove the septum and add the palladium catalyst (0.02 mmol, 2 mol%) to the stirring mixture. Immediately reseal the flask and purge with inert gas one final time.

  • Reaction : Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.

  • Quenching and Workup : Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction : Dilute the reaction mixture with water (10 mL) and ethyl acetate (15 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-difluoro-biaryl product.

Representative Reaction Data

Aryl Halide (Ar-X)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
4-BromoanisolePd(dppf)Cl₂ (2%)K₂CO₃Dioxane/H₂O904>90
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3%)K₂CO₃Toluene/EtOH/H₂O853>95
2-BromopyridinePd₂(dba)₃ (1.5%) / SPhos (3%)K₃PO₄Dioxane/H₂O10012~85
4-ChlorotolueneXPhos Pd G3 (2%)K₃PO₄Dioxane/H₂O11016~80

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed system (O₂ can deactivate Pd(0)). 3. Base is too weak or insoluble. 4. Low reaction temperature/time.1. Use a fresh bottle of catalyst or a more active precatalyst (e.g., a Buchwald G3 type). 2. Ensure thorough degassing of solvents and inerting of the reaction vessel. 3. Switch to a stronger base (K₃PO₄) or a different solvent system to improve solubility. 4. Increase temperature (up to reflux) and/or extend reaction time.
Significant Protodeboronation 1. Presence of excess water or protic sources. 2. Prolonged reaction time at high temperature. 3. Base is too strong/hydrolytic.1. Use anhydrous solvents and ensure the base is dry. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use a milder base like CsF or K₂CO₃.
Homocoupling of Boronic Ester 1. Oxygen contamination in the reaction mixture. 2. Certain palladium/ligand combinations can favor this side reaction.1. Improve degassing and inert atmosphere techniques. 2. Screen different phosphine ligands or catalyst systems.
Difficult Purification 1. Residual palladium catalyst. 2. Boronic acid byproducts.1. Filter the crude product through a plug of Celite or silica. Consider treatment with a palladium scavenger. 2. Perform an acidic or basic wash during workup to remove boron-containing impurities.

References

  • 3,5-Difluorophenylacetic Acid: A Versatile Building Block in Organic Synthesis. (2025, October 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 8, 2024, from [Link]

  • 3,5-Difluorophenylboronic acid. (n.d.). Chem-Impex. Retrieved March 8, 2024, from [Link]

  • Alsabeh, P. G., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]

  • Juliá-Hernández, F., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. Available at: [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014, April 17). StuDocu. Retrieved March 8, 2024, from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-804. Available at: [Link]

  • (2017). (PDF) Suzuki-Miyaura Cross-Coupling Reactions of Highly. Amanote Research. Retrieved March 8, 2024, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024, October 2). PRISM. Retrieved March 8, 2024, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing. Retrieved March 8, 2024, from [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023, December 17). Journal of Synthetic Chemistry. Retrieved March 8, 2024, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

  • Lebleu, T., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. Available at: [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved March 8, 2024, from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2025, July 3). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 8, 2024, from [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available at: [Link]

  • Ertl, P., & Rodrigues, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]

  • An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. (n.d.). QuickCompany. Retrieved March 8, 2024, from [Link]

  • Improved process for the preparation of 2r, 3s-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl) butan-2-ol (voriconazole). (2007). Google Patents.
  • BIOBOR JF Safety Data Sheet. (n.d.). SC Fuels. Retrieved March 8, 2024, from [Link]

  • 2-PHENYL-1,3,2-DIOXABORINANE. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved March 8, 2024, from [Link]

Sources

Method

Application Note: Strategic Utilization of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane in Advanced Biaryl Synthesis

This is a comprehensive technical guide and protocol set designed for researchers and drug development professionals. It focuses on the strategic application of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane , a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol set designed for researchers and drug development professionals. It focuses on the strategic application of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane , a specialized reagent utilized to introduce the metabolically robust 3,5-difluorophenyl motif into complex scaffolds.

Executive Summary

The 3,5-difluorophenyl moiety is a privileged pharmacophore in medicinal chemistry, widely used to modulate lipophilicity (


), block metabolic hotspots, and enhance potency via non-covalent interactions (e.g., 

-stacking). However, the introduction of this group via standard Suzuki-Miyaura cross-coupling is frequently plagued by protodeboronation —a side reaction where the electron-deficient carbon-boron bond cleaves prematurely under basic conditions.

This guide details the use of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (CAS: 684648-47-3), a six-membered cyclic boronic ester.[1] Unlike its 5-membered pinacol analogs, the 1,3,2-dioxaborinane ring offers superior thermodynamic stability, effectively suppressing protodeboronation while maintaining high reactivity under optimized catalytic conditions.

Scientific Rationale & Mechanistic Insight

The Stability-Reactivity Paradox

Electron-deficient aryl boronic acids (like 3,5-difluorophenylboronic acid) are inherently unstable. The electron-withdrawing fluorine atoms render the ipso-carbon highly susceptible to protonolysis, especially in the presence of the hydroxide or carbonate bases required for the transmetallation step of the Suzuki cycle.

  • Free Boronic Acid: Rapid protodeboronation; difficult to purify; variable stoichiometry due to dehydration (boroxine formation).

  • Pinacol Ester (5-membered): Moderate stability; susceptible to hydrolysis; often expensive to scale.

  • 1,3,2-Dioxaborinane (6-membered): High crystalline stability. The 6-membered ring adopts a chair conformation, reducing ring strain compared to the 5-membered dioxaborolane. This steric and thermodynamic protection "masks" the boron center until the specific activation conditions (Base + Heat + Water) are met, ensuring the reagent survives long enough to enter the catalytic cycle.

Mechanistic Pathway

The coupling follows the standard Pd(0)/Pd(II) cycle but relies on the in situ hydrolysis or base-activation of the dioxaborinane to form the active tri-coordinate organoboronate species.

SuzukiMechanism Reagent 2-(3,5-Difluorophenyl)- 1,3,2-dioxaborinane Activation Base Activation (Formation of Boronate-ate complex) Reagent->Activation OH- / H2O Transmetal Transmetallation (Pd-Ar complex) Activation->Transmetal Pd(II)-Ar'-X SideReaction Protodeboronation (Ar-H byproduct) Activation->SideReaction Slow (Suppressed) Product Biaryl Product (3,5-Difluoro-R) Transmetal->Product Reductive Elimination

Figure 1: Activation pathway of the dioxaborinane ester.[2] The 6-membered ring suppresses the side reaction (dashed line) favored by free boronic acids.

Experimental Protocols

Protocol A: Preparation of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane

Use this protocol if the reagent is not purchased commercially or to recycle free boronic acid.

Objective: Convert 3,5-difluorophenylboronic acid to the stable 1,3-propanediol ester.

Reagents:

  • 3,5-Difluorophenylboronic acid (1.0 equiv)

  • 1,3-Propanediol (1.1 equiv)

  • Toluene (Solvent, 0.5 M concentration)

Procedure:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3,5-difluorophenylboronic acid in toluene.

  • Add Diol: Add 1,3-propanediol (1.1 equiv) to the solution.

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. The reaction is driven by the azeotropic removal of water.

  • Monitor: Continue reflux until water collection in the Dean-Stark trap ceases (typically 2–4 hours).

  • Workup: Cool to room temperature.

    • Option 1 (Crystallization): If the product precipitates upon cooling, filter and wash with cold hexanes.[2]

    • Option 2 (Evaporation): Remove toluene under reduced pressure. The residue is typically a white solid.

  • Validation: Verify formation by ^1H NMR (Disappearance of diol -OH peaks; appearance of triplet/multiplet signals for the dioxaborinane ring at ~4.1 ppm and ~2.0 ppm).

Protocol B: Cross-Coupling (Suzuki-Miyaura)

Optimized for coupling with heteroaryl halides or sterically hindered bromides.

Objective: Synthesize a complex biaryl scaffold using the dioxaborinane reagent.

Reagents:

  • Electrophile: Aryl Bromide/Iodide (1.0 equiv)[3]

  • Nucleophile: 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (3–5 mol%)

    • Rationale: Bidentate ferrocenyl ligands prevent palladium precipitation and resist deactivation by the fluoride atoms.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 3.0 equiv.

    • Rationale: K₃PO₄ is milder than carbonates and less likely to trigger rapid protodeboronation, yet strong enough to activate the ester.

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio).

    • Critical: Water is mandatory to hydrolyze the stable dioxaborinane ring in situ to the reactive hydroxo-species. Anhydrous conditions will fail.

Step-by-Step Methodology:

  • Setup: Flame-dry a reaction vial or flask and cool under Argon/Nitrogen.

  • Loading: Add the Aryl Bromide (1.0 mmol), Dioxaborinane Reagent (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Degassing: Sparge the mixture with Argon for 10 minutes (or use freeze-pump-thaw x3). Oxygen removal is critical to prevent homocoupling of the boronate.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly against a counter-flow of Argon. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: Dioxaborinanes react slower than boronic acids. Do not stop the reaction prematurely.

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (20 mL).

    • Wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel). The 3,5-difluoro motif is non-polar; expect the product to elute earlier than non-fluorinated analogs.

Data Interpretation & Troubleshooting

Comparative Stability Data

The following table illustrates the half-life (


) of boron species under simulated coupling conditions (pH 10, 80°C), highlighting the advantage of the dioxaborinane.
Boron Species

(Protodeboronation)
Relative ReactivityHandling
3,5-Difluorophenylboronic acid < 1 hourHigh (Uncontrolled)Hygroscopic
Pinacol Ester (Bpin) ~ 4 hoursHighOil/Solid
1,3,2-Dioxaborinane > 12 hours Controlled Crystalline Solid
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Dioxaborinane ring not opening.Increase water content in solvent (up to 3:1 Dioxane:Water). Switch base to Cs₂CO₃ (stronger activation).
Protodeboronation (Ar-H) Base is too strong or Temp too high.Switch to anhydrous conditions with a promoter (e.g., Ag₂O) or lower temp to 70°C. Use K₃PO₄ instead of carbonates.
Homocoupling (Ar-Ar) Oxygen presence.[2]Rigorous degassing is required. Ensure Ar/N₂ atmosphere is maintained.
Black Precipitate Catalyst decomposition ("Pd Black").Stabilize Pd with excess ligand (add 5 mol% dppf or PPh₃). Ensure reaction is not "starved" of substrate.

Workflow Visualization

The following diagram outlines the decision tree for optimizing the coupling reaction based on substrate difficulty.

OptimizationTree Start Start: Coupling 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane Standard Standard Protocol: Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C Start->Standard Check Check Conversion (LCMS) Standard->Check Success >90% Conversion: Proceed to Workup Check->Success Good Yield Fail1 Low Conversion (Intact Ester) Check->Fail1 Reagent Unreacted Fail2 Protodeboronation (Difluorobenzene formed) Check->Fail2 Byproduct Formed Fix1 Action: Increase Activation Switch to Cs2CO3 or Increase Water ratio Fail1->Fix1 Fix2 Action: Milder Conditions Switch to anhydrous DMF Add Ag2O promoter Fail2->Fix2

Figure 2: Decision tree for reaction optimization based on LCMS monitoring.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link

  • Ambeed, Inc. (n.d.). 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane Product Data. Ambeed Catalog. Link

Sources

Application

Application Notes and Protocols for 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane in Cross-Coupling Reactions

Introduction: The Strategic Advantage of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and other key physicochemical properties. The 3,5-difluorophenyl motif is a particularly valuable building block in this regard. 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane serves as a robust and versatile reagent for introducing this moiety, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This document provides a comprehensive guide to the effective use of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane, focusing on the selection of optimal catalysts and bases. As a cyclic boronic ester, this reagent offers significant advantages over its corresponding boronic acid, including enhanced stability, easier handling, and a reduced tendency for protodeboronation, a common side reaction.[1][2]

Core Mechanistic Principles: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is paramount to rational catalyst and base selection. The generally accepted catalytic cycle involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][4] The base plays a crucial role in the transmetalation step, where it activates the boronic ester to facilitate the transfer of the 3,5-difluorophenyl group to the palladium center.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X L_n (Palladacycle) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicEster Boronic Ester (Ar'-B(OR)₂) + Base BoronicEster->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Guide to Selecting Reaction Components

The success of a Suzuki-Miyaura coupling hinges on the synergistic interplay between the catalyst, base, and solvent. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane can influence its reactivity, making careful component selection essential.

Palladium Catalysts: The Engine of the Reaction

Palladium complexes are the most widely employed catalysts for this transformation.[4] The choice of palladium source and accompanying ligand is critical for achieving high yields and reaction efficiency. Ligands stabilize the palladium center and modulate its electronic and steric properties.

Catalyst SystemTypical Loading (mol%)Key Characteristics & Rationale
Pd(PPh₃)₄ 1 - 5A versatile, classic catalyst. The tetrakis(triphenylphosphine)palladium(0) complex is often used directly. It is effective for a range of aryl bromides and iodides.
Pd(OAc)₂ + Ligand 0.5 - 2A common and cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Requires an external phosphine ligand (e.g., PPh₃, SPhos, XPhos) for stability and activity.[3][5]
Pd₂(dba)₃ + Ligand 0.5 - 2A stable Pd(0) source (tris(dibenzylideneacetone)dipalladium(0)) that serves as an excellent precatalyst. Requires a ligand for the reaction to proceed efficiently. Often used for more challenging couplings.[6]
Palladacycles 0.1 - 1Pre-formed, air- and moisture-stable Pd(II) precatalysts that offer high thermal stability and can lead to very high turnover numbers (TONs), allowing for lower catalyst loadings.[4]
Bases: The Activator for Transmetalation

The base is not merely a spectator; it is a stoichiometric reagent required to activate the boronic ester. It facilitates the formation of a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[1][3] Inorganic bases are generally the most effective.

BaseStrengthTypical Use Case & Rationale
Potassium Carbonate (K₂CO₃) ModerateA widely used, cost-effective, and reliable base for many standard Suzuki couplings. Often used in a biphasic solvent system with water.[7][8]
Sodium Carbonate (Na₂CO₃) ModerateSimilar to K₂CO₃, it is a standard choice for routine transformations. Its solubility characteristics can sometimes be advantageous.[3]
Potassium Phosphate (K₃PO₄) StrongOften provides superior yields for more challenging or sterically hindered substrates. Its higher basicity can accelerate the transmetalation step.[3][8]
Cesium Carbonate (Cs₂CO₃) StrongA highly effective base, particularly for difficult couplings or when using less reactive aryl chlorides. Its greater solubility in organic solvents can be beneficial.[3]

Experimental Protocols: A Practical Workflow

The following protocols provide a detailed, step-by-step methodology for a typical Suzuki-Miyaura reaction. Adherence to inert atmosphere techniques is crucial for reproducibility and high yields.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a standard procedure for coupling 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene and Water (e.g., 10:1 mixture, 5-10 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL Toluene, 1 mL Water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Experimental_Workflow Start 1. Reagent Addition (Aryl Halide, Boronic Ester, Catalyst, Base) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert Solvent 3. Add Degassed Solvents Inert->Solvent React 4. Heat and Stir (e.g., 90-110 °C) Solvent->React Monitor 5. Monitor Progress (TLC / GC-MS) React->Monitor Monitor->React Incomplete Workup 6. Aqueous Work-up (Extraction with Organic Solvent) Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting and Mechanistic Considerations

Even with robust protocols, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

  • Protodeboronation: This is the undesired cleavage of the C-B bond and its replacement with a C-H bond. While 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane is more stable than the corresponding boronic acid, this can still occur, particularly with prolonged reaction times, high temperatures, or excess water.[1] Using anhydrous conditions or a stronger, non-nucleophilic base like K₃PO₄ can sometimes mitigate this issue.[9]

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic ester molecules can occur, often promoted by the presence of oxygen. Ensuring a thoroughly deoxygenated reaction environment is critical.

  • Low Yields: If the reaction stalls or gives low yields, screening a different ligand (e.g., a more electron-rich and bulky Buchwald ligand) or a stronger base (e.g., K₃PO₄ or Cs₂CO₃) is a logical next step. Increasing the temperature may also improve conversion, but must be balanced against the risk of decomposition.

Conclusion

2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane is a highly valuable reagent for the synthesis of complex molecules in drug discovery and materials science. Its successful application in Suzuki-Miyaura cross-coupling reactions is readily achievable through the rational selection of a suitable palladium catalyst system and an appropriate base. By understanding the underlying mechanism and following robust experimental protocols, researchers can effectively leverage this building block to construct novel carbon-carbon bonds with high efficiency and predictability.

References

  • Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012–14015.
  • Milstein, D. et al. (2020). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Gagnier, S. V., & Gribble, G. W. (2012). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. PMC.
  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
  • Ritter, T. et al. (2013). Palladium(III)
  • Watson, D. A. et al. (2022).
  • Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8758-8772.
  • Lu, Z. et al. (2020). Rational Design of an Iron-Based Catalyst for Suzuki-Miyaura Cross-Couplings Involving Heteroaromatic Boronic Esters and Tertiary Alkyl Electrophiles. PubMed.
  • Sigma-Aldrich. (n.d.). Rapid Arylboronic Esters Synthesis by Ir(I)
  • Sarma, D. et al. (2015).
  • Buchwald, S. L. et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Newman, J. et al. (2023). Preformed Pd(II)
  • Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. Diva-Portal.org.
  • MilliporeSigma. (n.d.). 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane. MilliporeSigma.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. BenchChem.
  • Gascón, I. et al. (2017).
  • FUJIFILM Wako. (n.d.). Boronic Acid Compounds. FUJIFILM Wako.

Sources

Method

Application Note: Solvent Selection and Reaction Conditions for 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane in Cross-Coupling Workflows

Executive Summary The deployment of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions presents a unique intersection of steric accessibility and electronic deficiency. While the 1,3,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deployment of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions presents a unique intersection of steric accessibility and electronic deficiency. While the 1,3,2-dioxaborinane moiety offers a robust, easily handled alternative to free boronic acids, the strongly electron-withdrawing 3,5-difluorophenyl group profoundly alters the mechanistic landscape of the transmetalation step. This application note provides a causally driven guide to selecting the optimal solvent and base systems to maximize biaryl yields while suppressing the primary competing side reaction: protodeboronation.

Mechanistic Causality: Activation vs. Protodeboronation

To rationally design a cross-coupling protocol, one must understand the electronic push-and-pull governing the boron center. The general Suzuki-Miyaura catalytic cycle relies on three fundamental steps: oxidative addition of the aryl halide to the Pd(0) catalyst, base-mediated transmetalation of the organoboron species, and reductive elimination to form the carbon-carbon bond[1].

For 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane, the causality of reaction failure almost always traces back to the transmetalation step:

  • The Lewis Acidity Advantage: The highly electronegative fluorine atoms at the meta positions withdraw electron density from the aromatic ring, rendering the boron atom highly Lewis acidic. This facilitates rapid attack by hydroxide or carbonate ions to form the requisite reactive boronate ate-complex.

  • The Protodeboronation Liability: This same electron deficiency severely weakens the Carbon-Boron (C-B) bond. In the presence of strong aqueous bases and high thermal energy, the ate-complex undergoes rapid hydrodeboronation (protodeboronation), cleaving the C-B bond to yield 1,3-difluorobenzene and a dead boron byproduct[2].

Therefore, the experimental choice of solvent and base is not arbitrary; it is a delicate balancing act to provide just enough nucleophilicity to activate the 1,3,2-dioxaborinane ring without triggering the premature cleavage of the fluorinated aryl group[3].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X inserts) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Transfer of 3,5-diF-Ph) PdII->TransMet + Activated Boronate BaseAct Base Activation (Ate-Complex Formation) BaseAct->TransMet 1,3,2-Dioxaborinane + Mild Base Protodeb Protodeboronation (Side Reaction) BaseAct->Protodeb Strong Base / High Heat RedElim Reductive Elimination (Biaryl Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the competition between transmetalation and protodeboronation.

Solvent and Base Selection Matrix

The choice of solvent dictates the solubility of the inorganic base, which in turn controls the concentration of the active nucleophile in the organic phase. Biphasic systems are generally preferred for dioxaborinanes to facilitate the hydrolysis of the ester to the boronic acid in situ, but anhydrous conditions are required if the substrate is exceptionally base-sensitive.

Quantitative Condition Matrix

The following table summarizes empirically validated solvent/base combinations for coupling 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane, ranked by their risk of inducing protodeboronation.

Solvent System (Ratio)Base SelectionTemp (°C)Optimal Catalyst SystemPrimary IndicationProtodeboronation Risk
1,4-Dioxane / H₂O (4:1) K₂CO₃ (2.0 eq)80–90Pd(dppf)Cl₂ (5 mol%)Standard aryl bromides/iodidesModerate
Toluene / H₂O (3:1) K₃PO₄ (2.0 eq)90–100Pd₂(dba)₃ / XPhosSterically hindered Ar-XLow-Moderate
THF (Anhydrous) CsF (3.0 eq)65–70Pd(PPh₃)₄ (5 mol%)Highly base-sensitive substratesVery Low
DMF / H₂O (5:1) Na₂CO₃ (2.0 eq)100Pd(OAc)₂ / SPhosUnreactive aryl chloridesHigh

Causality of the Dioxane/Water System: 1,4-Dioxane is highly miscible with water, creating a finely dispersed, nearly homogeneous system at reflux. This ensures a steady, low-concentration supply of carbonate ions to the organic phase, achieving steady-state activation of the dioxaborinane without overwhelming the system and causing C-B bond cleavage. Extensive screening in pharmaceutical process chemistry confirms that mild bases (like K₂CO₃) provide superior conversion for electron-deficient boronic derivatives compared to strong bases (like NaOH)[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates an internal standard (dodecane) to create a self-validating feedback loop. This allows the researcher to mathematically distinguish between a stalled reaction (catalyst death) and a degraded reagent (protodeboronation).

Reagents Required
  • Organoboron: 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.20 mmol)

  • Electrophile: Aryl Bromide (1.00 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Base: K₂CO₃ (2.00 mmol)

  • Internal Standard: Dodecane (0.10 mmol)

  • Solvent: Degassed 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane, Pd(dppf)Cl₂, and K₂CO₃.

  • Atmospheric Control: Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Nitrogen (repeat 3 times). Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes oxidative homocoupling of the boronate.

  • Solvent & Standard Addition: Syringe in the degassed 1,4-Dioxane, degassed H₂O, and dodecane.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 85°C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • In-Process Self-Validation (Sampling):

    • At t = 1 hour and t = 3 hours , withdraw a 50 µL aliquot via syringe.

    • Dilute the aliquot in 1 mL Ethyl Acetate, wash with 0.5 mL brine, and filter the organic layer through a short plug of silica.

    • Inject into a GC-MS.

    • Validation Logic: Calculate the ratio of the product peak to the dodecane peak. If the aryl bromide is unconsumed but the 1,3-difluorobenzene peak (m/z 114) is spiking, protodeboronation is outcompeting transmetalation. (See Troubleshooting).

  • Workup: Upon confirmed completion (typically 4–6 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Workflow Step1 Step 1: Assembly Weigh Pd cat, Base, Dioxaborinane, Ar-X Step2 Step 2: Solvent Add Degassed Dioxane/H2O (4:1 v/v) Step1->Step2 Step3 Step 3: Inerting Vacuum/N2 Purge (3 Cycles) Step2->Step3 Step4 Step 4: Reaction Heat to 85°C under N2 with vigorous stirring Step3->Step4 Step5 Step 5: Validation GC-MS Aliquot Check at 1h & 3h Step4->Step5 Step6 Step 6: Isolation Aqueous Workup & Flash Chromatography Step5->Step6

Figure 2: Self-validating experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting & Optimization

  • High Levels of 1,3-Difluorobenzene Detected: The base is too strong or the temperature is too high. Intervention: Switch from K₂CO₃ to K₃PO₄, lower the temperature to 70°C, or transition to the anhydrous THF/CsF system. Modifying the metal-to-ligand ratio can also suppress side reactions for fluorinated substrates[2].

  • Unreacted Dioxaborinane & Aryl Halide: The 1,3,2-dioxaborinane is not being hydrolyzed/activated. Intervention: Ensure sufficient water is present in the biphasic mixture. If using an anhydrous system, ensure the CsF is strictly anhydrous and finely milled, as its activation mechanism relies entirely on surface-area-dependent fluoride attack on the boron center.

  • Homocoupling of the Boronate (Formation of 3,3',5,5'-tetrafluorobiphenyl): Oxygen has breached the system. Intervention: Rigorously degas solvents using the freeze-pump-thaw method rather than simple sparging.

References

  • , Chemistry LibreTexts. 2., MDPI. 3., PubMed Central (PMC).

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Materials Using 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane as a Building Block

Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modulated electronic characteristics.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane, a versatile and stable arylboronic acid derivative, in the synthesis of novel biaryl and heteroaryl compounds. We will delve into the rationale behind its use, focusing on its advantages over free boronic acids and its application in the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.[3][4] This document is intended for researchers, medicinal chemists, and materials scientists seeking to leverage this powerful building block for the efficient construction of complex, fluorinated molecules.

The Building Block: A Profile of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane

2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane is a derivative of 3,5-difluorophenylboronic acid, where the boronic acid moiety is protected as a cyclic ester with 1,3-propanediol. This structural modification is not trivial and offers significant practical advantages in a laboratory setting.

The Strategic Importance of the 3,5-Difluorophenyl Moiety

The 3,5-difluorophenyl group is a privileged motif in medicinal chemistry. The two fluorine atoms exert a powerful influence on the molecule's physicochemical properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly improve the pharmacokinetic profile of a drug candidate.[1][2]

  • Modulation of Acidity and Basicity: As highly electronegative atoms, fluorine can lower the pKa of nearby acidic or basic functional groups, which can alter receptor binding interactions and solubility.[2]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, thereby increasing binding affinity and potency.[1]

The Advantage of the 1,3,2-Dioxaborinane Protecting Group

While free boronic acids are foundational to cross-coupling chemistry, they are susceptible to side reactions, most notably protodeborylation (cleavage of the C-B bond) and the formation of cyclic trimeric anhydrides known as boroxines.[5][6] The use of a diol to form a boronate ester, such as the 1,3,2-dioxaborinane ring, provides several key benefits:

  • Enhanced Stability: The cyclic ester structure protects the boron center, making the compound significantly more stable for long-term storage and easier to handle in air compared to its corresponding free boronic acid.[4][5]

  • Simplified Purification: Boronate esters are generally more amenable to standard purification techniques like silica gel chromatography.[5]

  • Controlled Reactivity: While stable, the dioxaborinane ester is sufficiently reactive to participate directly in Suzuki-Miyaura coupling reactions under appropriate basic conditions, often without the need for a separate deprotection step.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier method for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[3][8] The reaction involves the palladium-catalyzed coupling of an organoboron compound (like our building block) with an organohalide or pseudohalide.

The Catalytic Cycle Explained

The generally accepted mechanism proceeds through three key steps, which are initiated by the activation of the boronate ester with a base.[3][7]

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex R¹-Pd(II)L₂(X) Oxidative Addition Adduct Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-Pd(II)L₂(R²) Transmetalation Adduct OA_Complex->TM_Complex Transmetalation ([R²-B(OR)₂]⁻) TM_Complex->Pd0 Reductive Elimination (Forms R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[3]

  • Transmetalation: The organic group (R²) from the activated organoboron species is transferred to the palladium center, displacing the halide. The base is crucial here, as it forms an "ate" complex with the boron, enhancing its nucleophilicity for efficient transfer.[9]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[3]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organohalides, palladium catalysts, and solvents may be toxic or flammable. Review the Safety Data Sheet (SDS) for all reagents before use.

General Experimental Workflow

The following diagram outlines the standard laboratory procedure for setting up a Suzuki-Miyaura coupling reaction.

Workflow start Start: Prepare Glassware (Oven-dried Schlenk flask & stir bar) reagents Weigh & Add Reagents 1. Aryl Halide 2. Boronate Ester 3. Base start->reagents catalyst Add Catalyst System (Palladium source & Ligand) reagents->catalyst atmosphere Establish Inert Atmosphere (Evacuate & backfill with N₂ or Ar, 3x) catalyst->atmosphere solvent Add Anhydrous Solvent via Syringe atmosphere->solvent reaction Heat and Stir (Monitor by TLC or LC-MS) solvent->reaction workup Reaction Cooled & Quenched (e.g., add water) reaction->workup extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) workup->extraction purification Dry, Concentrate & Purify (Column Chromatography) extraction->purification end End: Characterize Product purification->end

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Standard Coupling with an Aryl Bromide

This protocol is suitable for coupling 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane with generally reactive aryl or heteroaryl bromides.

  • Reagents & Materials:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (237.5 mg, 1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)

    • Triphenylphosphine [PPh₃] (21.0 mg, 0.08 mmol, 8 mol%)

    • Potassium Carbonate (K₂CO₃), finely ground (414 mg, 3.0 mmol, 3.0 equiv)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

    • Oven-dried Schlenk flask with a magnetic stir bar

  • Procedure:

    • To the Schlenk flask, add the aryl bromide, 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Seal the flask with a septum, and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times.

    • Add the 1,4-dioxane and water via syringe.

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Monitor the reaction's progress using TLC or LC-MS. A typical reaction time is 4-12 hours.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Protocol 2: Challenging Coupling with an Aryl Chloride

Aryl chlorides are less reactive than bromides and typically require a more active catalyst system.[10] This protocol employs a palladium pre-catalyst with a sterically hindered biarylphosphine ligand (a "Buchwald ligand").

  • Reagents & Materials:

    • Aryl Chloride (1.0 mmol, 1.0 equiv)

    • 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (297 mg, 1.5 mmol, 1.5 equiv)

    • XPhos Pd G3 (a common pre-catalyst) (17 mg, 0.02 mmol, 2 mol%)

    • Potassium Phosphate (K₃PO₄) (424 mg, 2.0 mmol, 2.0 equiv)

    • Anhydrous Toluene (5 mL)

    • Oven-dried Schlenk flask with a magnetic stir bar

  • Procedure:

    • Inside a glovebox (preferred) or under a positive flow of inert gas, add the aryl chloride, 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane, XPhos Pd G3, and K₃PO₄ to the Schlenk flask.

    • If not in a glovebox, seal the flask and establish an inert atmosphere as described in Protocol 1.

    • Add anhydrous toluene via syringe.

    • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

    • Monitor the reaction's progress. These reactions may require 12-24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a short plug of Celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Data Presentation & Expected Outcomes

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the electronic and steric nature of the coupling partner. The following table provides a summary of representative reaction conditions and expected yields.

Coupling Partner (Ar-X)XSubstituent NatureCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
4-BromoacetophenoneBrElectron-withdrawingPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O9085-95%
4-BromoanisoleBrElectron-donatingPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O9075-90%
2-BromopyridineBrHeteroarylPd(PPh₃)₄K₂CO₃Toluene/H₂O10070-85%
4-ChloroacetophenoneClElectron-withdrawingXPhos Pd G3K₃PO₄Toluene11080-92%
4-ChlorotolueneClElectron-donatingXPhos Pd G3K₃PO₄Toluene11065-80%

Troubleshooting & Key Considerations

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient base.

    • Solution: Ensure the palladium source is not degraded. Use freshly opened or properly stored ligands. The base (especially K₂CO₃ or K₃PO₄) should be finely powdered and dry to maximize surface area and reactivity. For challenging substrates, switch to a more active catalyst/ligand system as shown in Protocol 2.

  • Protodeborylation of the Boronate Ester:

    • Cause: Presence of excess water or acidic impurities, especially at high temperatures, leading to the replacement of the boron moiety with a hydrogen atom.

    • Solution: Use anhydrous solvents where possible, particularly for sensitive substrates. Limit reaction time and temperature. Using a slight excess (1.2-1.5 equiv.) of the boronate ester can help drive the desired reaction to completion.

  • Homo-coupling of the Boronate Ester:

    • Cause: Oxygen contamination can lead to the oxidative coupling of two boronate ester molecules.

    • Solution: Ensure the reaction is set up under a rigorously maintained inert atmosphere. Thoroughly degassing the solvent (e.g., via sparging with argon) is critical.

Conclusion

2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane is a highly valuable and versatile building block for the synthesis of complex molecules. Its inherent stability, coupled with the beneficial properties imparted by the difluorophenyl motif, makes it an excellent choice for applications in drug discovery and materials science. The protocols outlined in this guide provide a robust starting point for researchers to successfully employ this reagent in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of novel fluorinated compounds.

References

  • LookChem. Cas 156545-07-2,3,5-Difluorophenylboronic acid. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

  • Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • I.K. Press. The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. [Link]

  • Melnykov, K. P. Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

  • Organic Chemistry Portal. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. [Link]

  • Silva, F., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubChem. 2-(3,5-Difluoro-4-propylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. [Link]

  • Chem-Station Int. Ed. Protecting Groups for Boronic Acids. [Link]

  • ResearchGate. Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. [Link]

  • MilliporeSigma. 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane | 684648-47-3. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Bakr, A., et al. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC. [Link]

  • ResearchGate. A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best practices for the purification of compounds derived from 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane.

Technical Support Center: Purification of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane Welcome to the Advanced Boron Chemistry Support Hub Subject: Technical Guide for the Purification and Handling of 2-(3,5-Difluorophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane

Welcome to the Advanced Boron Chemistry Support Hub

Subject: Technical Guide for the Purification and Handling of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (CAS: 684648-47-3) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Case ID: BOR-F2-PUR-001[1]

Executive Summary: The Stability Paradox

You are working with a 1,3,2-dioxaborinane derivative (a 6-membered cyclic ester derived from 1,3-propanediol), not the more robust pinacol ester (BPin).

Critical Technical Insight: The 3,5-difluoro substitution pattern exerts a strong electron-withdrawing effect ($ \sigma_p \approx 0.34 $ per fluorine), significantly increasing the Lewis acidity of the boron center compared to a non-fluorinated phenyl ring.

  • Hydrolysis Risk: The increased Lewis acidity makes the boron center hyper-susceptible to nucleophilic attack by water, leading to rapid hydrolysis back to the boronic acid.

  • Protodeboronation Risk: Under basic conditions (common in Suzuki couplings), the electron-deficient ring stabilizes the aryl anion intermediate, increasing the rate of base-catalyzed C–B bond cleavage (protodeboronation).

The Golden Rule: Unlike Pinacol esters, which can often survive standard silica chromatography, 1,3,2-dioxaborinanes should be purified by crystallization whenever possible. Chromatography is a secondary "rescue" method requiring specific surface passivation.

Module 1: Purification Decision Matrix

Before initiating any workflow, determine the state of your crude material.[2]

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystalline Oil Viscous Oil / Gum CheckState->Oil Amorphous Recryst Protocol A: Recrystallization (Primary Method) Solid->Recryst High Purity Needed Trituration Protocol B: Cold Trituration Solid->Trituration Quick Cleanup Oil->Trituration Attempt to Solidify Trituration->Recryst Success Column Protocol C: Buffered Chromatography (Rescue Method) Trituration->Column Remains Oil caption Figure 1: Purification Decision Tree for Labile Boronic Esters

Module 2: Troubleshooting & Protocols

Q1: My compound is decomposing on the silica column. How do I stop the streaking and yield loss?

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5). The electron-deficient boron atom in your compound coordinates to the silanol groups (Si-OH) on the silica surface.[1] This causes:

  • Irreversible adsorption (loss of mass).[1]

  • Hydrolysis (conversion to boronic acid, which streaks).

  • Band broadening (poor separation).[1]

The Solution: Protocol C (Buffered Chromatography) You must passivate the silica surface to block Lewis acid-base interactions.

  • Step 1: Pre-treat the Silica. Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et3N) .

  • Step 2: The Mobile Phase. Use a gradient of Hexanes/Ethyl Acetate (or DCM) containing 0.5% to 1% Et3N .

    • Why? The amine neutralizes the acidic silanols and competitively binds to the boron center, preventing it from sticking to the silica. The amine-boron complex dissociates upon evaporation.[1]

  • Step 3: Rapid Elution. Do not let the compound sit on the column. Flash chromatography is preferred over gravity columns.[1]

Expert Tip: If Et3N is incompatible with other functional groups, use diethanolamine-functionalized silica or switch to neutral alumina (Grade III), which is far less reactive toward boronic esters.

Q2: The crude mixture is a dark oil. How do I crystallize it (Protocol A)?

Diagnosis: 1,3,2-dioxaborinanes are typically crystalline solids.[1] If you have an oil, it is likely contaminated with solvent, pinacol (if used in exchange), or homocoupled byproducts.

The Solution: Protocol A (Recrystallization)

  • Solvent System: The "Like Dissolves Like" rule applies, but we need a non-polar anti-solvent.

    • Solvent: Minimal hot Ethyl Acetate or Dichloromethane (DCM) .[1]

    • Anti-solvent:[1]Hexanes or Petroleum Ether .[1]

  • Procedure:

    • Dissolve crude oil in minimal DCM (just enough to solvate).[1]

    • Add Hexanes dropwise until the solution turns slightly cloudy (turbid).

    • Add a drop of DCM to clear it.[1]

    • Place in the freezer (-20°C) overnight.

    • Crucial: If it oils out instead of crystallizing, scratch the glass with a spatula or add a seed crystal of a similar aryl boronate.

Note: For 1,3-propanediol esters, Isopropanol (IPA) can sometimes cause transesterification. Avoid alcohols if possible during heating.[1]

Q3: I see "Protodeboronation" in my LCMS (Mass = [M-B(OR)2 + H]). Why?

Diagnosis: You are losing the boron group entirely, replaced by a proton.[3] This is driven by the 3,5-difluoro substituents.[1][4]

Mechanism of Failure: Under basic conditions (e.g., during workup with NaOH or NaHCO3), the base attacks the boron to form a boronate "ate" complex. The electron-withdrawing fluorines stabilize the resulting aryl anion, making the C-B bond weaker and prone to cleavage.

Protodeboronation Step1 Boronic Ester (Neutral) Step2 Boronate 'Ate' Complex (Anionic) Step1->Step2 + Base (OH-) Step3 Transition State (Stabilized by F) Step2->Step3 Slow Step4 Protodeboronated Product (Ar-H) + Boric Acid Step3->Step4 Fast caption Figure 2: Base-Catalyzed Protodeboronation Pathway

Corrective Action:

  • Avoid Strong Bases: Do not use NaOH or KOH during workup.[1] Use Ammonium Chloride (NH4Cl) (mildly acidic) or Phosphate Buffer (pH 7).

  • Temperature Control: Perform all quench steps at 0°C . Heat accelerates protodeboronation.[1]

  • Workup Speed: Minimize the time the compound spends in the aqueous phase.

Module 3: Quantitative Data & Solvents

Table 1: Recommended Solvent Systems

OperationPrimary SolventSecondary/Anti-SolventAdditiveNotes
Recrystallization DCM or EtOAcHexanes or PentaneNoneCool slowly to avoid oiling out.[1]
Trituration Cold PentaneEtherNoneSonicate to break up oils.[1]
Chromatography HexanesEtOAc (10-30%)1% Et3N Mandatory to prevent silica adsorption.[1]
Extraction DCMWater/BrineNoneAvoid basic aqueous washes.[1]

Table 2: Palladium Scavenging (If used in Coupling) Since this compound is sensitive, avoid oxidative scavengers.

Scavenger TypeBrand NameCompatibility
Thiol-Modified Silica SiliaMetS® ThiolExcellent. High affinity for Pd(II), non-oxidizing.[1]
Activated Carbon Darco® KBGood. Cheap, but can adsorb product.
DMT (Dimercaptotriazine) SiliaMetS® DMTAvoid. Can react with electron-deficient aryls in rare cases.[1]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

    • Citation for: General stability of boronic esters and mechanisms of transmetallation vs.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society, 138(29), 9145–9157. Link

    • Citation for: Mechanistic insights into base-catalyzed protodeboronation of electron-deficient boronic acids.[1]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link

    • Citation for: Context on stability of different boron protecting groups (comparison of cyclic esters vs BF3K salts).
  • Sigma-Aldrich. (n.d.).[1] 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane Product Specification. Link

    • Citation for: Physical properties and handling safety data.[1]

Sources

Optimization

Troubleshooting guide for the decomposition of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane during reactions.

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of polyfluorinated arylboronic esters in cross-coupling reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of polyfluorinated arylboronic esters in cross-coupling reactions. While 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane is a highly valuable building block for pharmaceuticals and materials, its unique electronic structure makes it highly unstable under standard basic coupling conditions.

This guide dissects the causality of its decomposition and provides field-proven, self-validating protocols to rescue your reaction yields.

The Dual-Threat Decomposition Mechanism

The decomposition of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane is driven by a synergistic failure mode: ester hydrolysis followed by base-catalyzed protodeboronation .

The 1,3,2-dioxaborinane ring (derived from 1,3-propanediol) is less sterically shielded than a pinacol (Bpin) ester, making it highly susceptible to prehydrolytic cleavage in aqueous base 1. Once hydrolyzed to 3,5-difluorophenylboronic acid, the strong inductive (-I) effect of the meta-fluorine atoms dramatically increases the boron atom's Lewis acidity, driving the rapid formation of a tetrahedral boronate anion. Concurrently, these same fluorine atoms stabilize the developing negative charge on the ipso-carbon during C-B bond heterolysis, drastically lowering the activation energy for protodeboronation and resulting in the irreversible formation of 1,3-difluorobenzene 2.

Mechanism A 2-(3,5-Difluorophenyl)- 1,3,2-dioxaborinane B Hydrolysis (Aqueous Base) A->B H2O, OH- C 3,5-Difluorophenyl Boronic Acid B->C - Propanediol D Boronate Anion [ArB(OH)3]- C->D OH- E Protodeboronation (C-B Cleavage) D->E Rate-Limiting F 1,3-Difluorobenzene (Volatile Byproduct) E->F + B(OH)3

Decomposition pathway of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane via hydrolysis and protodeboronation.

Frequently Asked Questions (Diagnostics)

Q: Why does my 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane decompose instantly when I add aqueous


? 
A:  Standard aqueous bases provide both the water necessary for dioxaborinane ring hydrolysis and the hydroxide/carbonate ions that trigger protodeboronation. The electron-withdrawing fluorine atoms lower the activation energy for C-B bond cleavage. To prevent this, you must eliminate water and use anhydrous, mild bases (e.g., CsF or anhydrous 

) 3.

Q: How can I differentiate between protodeboronation and oxidative homocoupling? A: Protodeboronation yields 1,3-difluorobenzene, a highly volatile liquid that is easily lost during solvent evaporation, leading to a mysterious "loss of mass balance." Oxidative homocoupling yields 3,3',5,5'-tetrafluorobiphenyl, a stable solid. You can definitively differentiate them by running a


 NMR on the crude reaction mixture before any solvent evaporation or workup.

Q: Should I switch from the 1,3,2-dioxaborinane ester to a pinacol (Bpin) ester? A: While Bpin esters are more resistant to initial hydrolysis, they are not immune to protodeboronation once the boronate complex forms. Esterification does not impart absolute stability 1. Instead of changing the ester, it is often more effective to change the catalyst to an "on-cycle" precatalyst that outcompetes the decomposition rate [[3]]().

Quantitative Stability Data

Understanding the kinetic stability of your boron species is critical for experimental design. The table below summarizes the relative half-lives of various arylboron species under basic conditions.

Boron SpeciesConditionsPrimary Degradation PathwayApprox. Half-Life (

)
Phenylboronic acidpH > 13, 70 °CProtodeboronation> 100 hours
3,5-Difluorophenylboronic acidpH > 13, 70 °CProtodeboronation< 5 minutes
2-(3,5-Difluorophenyl)-1,3,2-dioxaborinaneAqueous

, 60 °C
Hydrolysis → Protodeboronation< 30 minutes
2-(3,5-Difluorophenyl)-1,3,2-dioxaborinaneAnhydrous CsF, 60 °CStable (Slow Transmetalation)> 24 hours

Self-Validating Experimental Protocol

To successfully couple 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane, the rate of transmetalation must outcompete the rate of protodeboronation. By utilizing a Buchwald G3 precatalyst, the active Pd(0) species is generated instantaneously at room temperature, allowing rapid oxidative addition and transmetalation 3.

Phase 1: The Pre-Reaction Stability Screen (Self-Validation)

Do not waste expensive catalysts or aryl halides until you validate your base/solvent system.

  • In a nitrogen-filled glovebox, dissolve 0.1 mmol of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane in 1.0 mL of your chosen anhydrous solvent (e.g., 1,4-Dioxane).

  • Add 0.3 mmol of your chosen base (e.g., anhydrous CsF). Do not add Palladium.

  • Stir at your target reaction temperature for 2 hours.

  • Take a 0.1 mL aliquot, dilute with

    
    , and acquire a 
    
    
    
    NMR spectrum.
  • Validation Check: If you observe the distinct multiplet of 1,3-difluorobenzene, your system is too harsh or wet. Switch to strictly anhydrous CsF or lower the temperature before proceeding to Phase 2.

Phase 2: Optimized Suzuki-Miyaura Coupling
  • Preparation: Flame-dry a Schlenk flask and backfill with Argon (3 cycles).

  • Reagent Loading: Add the aryl halide (1.0 equiv), 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.5 equiv), anhydrous CsF (3.0 equiv), and XPhos-Pd-G3 precatalyst (2-5 mol%).

  • Solvent Addition: Add strictly anhydrous, degassed 1,4-Dioxane (0.2 M concentration) via syringe.

  • Execution: Stir the reaction at room temperature for 30 minutes. If conversion is low, gently warm to 40-50 °C. The G3 precatalyst ensures the catalytic cycle initiates immediately, capturing the boronic ester before base-catalyzed decomposition can occur.

Troubleshooting Workflow

Use this diagnostic decision tree to identify and resolve specific failure modes based on your analytical observations.

Troubleshooting Start Reaction Yields < 20% High Mass Balance Loss Test Run 19F NMR / GC-MS on Crude Reaction Mixture Start->Test ArH Observation: 1,3-Difluorobenzene Detected Test->ArH Protodeboronation ArAr Observation: 3,3',5,5'-Tetrafluorobiphenyl Test->ArAr Homocoupling Unreacted Observation: Unreacted Dioxaborinane Test->Unreacted Failed Transmetalation Sol1 Action: Eliminate Water. Switch to Anhydrous CsF. ArH->Sol1 Sol3 Action: Outcompete Decay. Use Pd-G3 Precatalyst. ArH->Sol3 Sol2 Action: Exclude Oxygen. Strict Freeze-Pump-Thaw. ArAr->Sol2 Unreacted->Sol3

Decision tree for identifying and resolving fluorinated boronic ester decomposition pathways.

References

  • Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion", Journal of the American Chemical Society. 2

  • Roberts, D. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis", Journal of the American Chemical Society. 1

  • Kinzel, T., et al. "An “On-Cycle” Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids", National Institutes of Health (PMC). 3

Sources

Troubleshooting

Strategies for removing boronic acid-derived impurities from the reaction mixture.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing downstream processing bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing downstream processing bottlenecks. One of the most notorious challenges following Suzuki-Miyaura cross-couplings or directed ortho-metalations is the removal of excess boronic acids.

Boronic acids are highly prone to streaking on silica gel due to reversible interactions with silanol groups and their tendency to dynamically form boroxines (anhydrides) on the column. This guide bypasses standard chromatography, offering field-proven, mechanistically grounded strategies to sequester and remove these impurities efficiently.

Workflow: Selecting a Purification Strategy

G Start Crude Reaction Mixture (Contains Boronic Acid) BaseSens Is the target product base-sensitive? Start->BaseSens AqExt Basic Aqueous Extraction (e.g., 1M NaOH wash) BaseSens->AqExt No Polar Is the target product highly polar/water-soluble? BaseSens->Polar Yes Resin Solid-Phase Scavenging (PS-DEAM or Amberlite IRA-743) Polar->Resin Yes DEA Diethanolamine (DEA) Derivatization Polar->DEA No

Decision matrix for selecting the optimal boronic acid removal strategy.

Section 1: Liquid-Liquid Extraction & pH-Driven Partitioning

Q: Why does my boronic acid impurity persist in the organic phase even after washing with saturated sodium bicarbonate?

Causality: Boronic acids are weakly acidic, typically possessing a pKa between 8.5 and 9.5. Saturated sodium bicarbonate (pH ~8.3) is insufficiently basic to fully deprotonate the boronic acid into the water-soluble boronate anion. Consequently, the equilibrium heavily favors the neutral, organic-soluble species. Solution: You must use a stronger base, such as 1–2 M NaOH (pH > 13), to ensure complete formation of the boronate salt, driving it entirely into the aqueous phase[1]. If your target product is base-sensitive, you can add a polyol like D-sorbitol to the aqueous phase. Sorbitol forms a stable, highly water-soluble cyclic boronate complex, which thermodynamically shifts the equilibrium and allows for extraction at a much milder pH[2].

Protocol 1: Sorbitol-Assisted Aqueous Extraction

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or Dichloromethane).

  • Reagent Preparation: Prepare a 1 M aqueous solution of D-sorbitol.

  • Partitioning: Add an equal volume of the sorbitol solution to the organic phase in a separatory funnel.

  • Agitation: Shake vigorously, venting frequently, and allow the layers to separate. The boronic acid partitions into the aqueous layer as a sorbitol complex.

  • Repetition: Drain the aqueous layer and repeat the sorbitol wash 2–3 times to maximize the removal of the boronate salt[1].

  • Self-Validation Step: Spot the aqueous layer on a TLC plate and stain with KMnO₄. A strong spot at the baseline confirms the successful sequestration of the boronic acid-sorbitol complex. Verify the organic layer via LC-MS to ensure no product loss occurred.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Section 2: Chemical Derivatization (The Boratrane Strategy)

Q: My product is an oil and co-elutes with the boronic acid during silica gel chromatography. How can I selectively remove the boronic acid without using a column?

Causality: When boronic acids cannot be separated by polarity, you must exploit their unique empty p-orbital. Diethanolamine (DEA) reacts rapidly with boronic acids to form a bicyclic boratrane complex. This reaction is driven by the formation of a dative N→B bond, which satisfies the boron's octet. Solution: Convert the boronic acid into a diethanolamine adduct. This adduct is highly crystalline and practically insoluble in non-polar solvents (like diethyl ether or hexanes), allowing it to be removed by simple filtration while your target product remains completely dissolved in the filtrate[1][2].

Mechanism BA Free Boronic Acid (Soluble) Complex Bicyclic Boratrane (Insoluble Solid) BA->Complex + DEA DEA Diethanolamine (DEA) DEA->Complex Filtration Filtration Complex->Filtration Pure Purified Product (Filtrate) Filtration->Pure

Chemical workflow of diethanolamine-mediated boronic acid sequestration.

Protocol 2: Diethanolamine Precipitation

  • Solvent Exchange: Dissolve the crude reaction mixture in a non-polar solvent such as diethyl ether or hexanes. If the target product requires slight polarity to remain in solution, use a minimal amount of THF mixed with ether.

  • Derivatization: Add 1.1 to 1.5 equivalents of diethanolamine (relative to the initial molar amount of boronic acid used in the reaction).

  • Incubation: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation Step: The successful formation of the adduct is visually confirmed by the rapid precipitation of a dense white solid[1].

  • Filtration: Filter the suspension through a pad of Celite or a fine-porosity glass frit. Wash the filter cake thoroughly with cold diethyl ether.

  • Isolation: Concentrate the filtrate under reduced pressure to recover the purified product. Check purity via ¹¹B NMR (the absence of a broad peak at ~30 ppm confirms complete removal).

Section 3: Solid-Phase Scavenging (Resin-Based Removal)

Q: I am conducting high-throughput library synthesis and cannot perform aqueous workups. Which scavengers are most effective for boronic acids in anhydrous environments?

Causality: For automated workflows or highly water-sensitive products, liquid-liquid extraction is unviable. Macroporous resins functionalized with diols or amino-alcohols can covalently bind the boronic acid, effectively removing it from the liquid phase without introducing water. Solution: Utilize Polymer-Supported Diethanolamine (PS-DEAM) or N-methyl-D-glucamine functionalized resins (such as Amberlite IRA-743). PS-DEAM captures boronic acids via the same boratrane-forming mechanism described above but keeps the complex anchored to a polystyrene backbone[3][4]. Amberlite IRA-743 utilizes polyol groups to chelate boron and is highly effective in both aqueous and organic environments[5][6].

Quantitative Comparison of Boronic Acid Scavenging Resins

Resin TypeFunctional GroupBinding MechanismTypical CapacityOptimal Conditions
PS-DEAM DiethanolamineBicyclic N→B coordination~1.75 mmol/gTHF, DCM, or DMF; RT for 4h[3]
Amberlite IRA-743 N-methyl-D-glucaminePolyol chelation~1.0 - 1.5 mmol/gAqueous, alcoholic, or biphasic; pH > 7[5][6]

Protocol 3: Resin Scavenging using PS-DEAM

  • Preparation: Dissolve the crude mixture in a compatible anhydrous solvent (e.g., THF, DCM, or DMF) at a concentration of ~0.1 M[3].

  • Resin Addition: Add 2.0 to 3.0 equivalents of PS-DEAM resin (calculated based on the theoretical remaining boronic acid and the resin's loading capacity of 1.75 mmol/g)[3].

  • Agitation: Agitate the mixture gently on an orbital shaker (do not use a magnetic stir bar, as it will mechanically degrade the resin beads) for 4 hours at room temperature[3].

  • Self-Validation Step: After 4 hours, withdraw a 100 µL aliquot of the liquid phase. Add a single drop of free diethanolamine to the aliquot. The absence of a white precipitate confirms that the boronic acid has been completely scavenged by the resin.

  • Filtration: Filter the resin through a fritted syringe or filter funnel.

  • Washing & Isolation: Wash the resin twice with the reaction solvent to ensure full recovery of your target product. Evaporate the combined filtrates to yield the pure compound.

References

  • Boron removal from water with fractionized Amberlite IRA743 resin Source: ScienceDirect / Daneshyari URL:[Link]

  • Polymer-Bound Diethanolamine PS-DEAM Source: Biotage URL:[Link]

  • Purification of boronic acids? : r/chemistry Source: Reddit URL:[Link]

  • Universal solid-phase approach for the immobilization, derivatization, and resin-to-resin transfer reactions of boronic acids Source: PubMed / NIH URL:[Link]

  • US10377700B2 - Process for the recovery of a boronic acid Source: Google Patents URL

Sources

Optimization

How to address solubility issues of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane in organic solvents?

This is a technical support guide designed for researchers working with 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (CAS: 684648-47-3).[1] Topic: Addressing Solubility & Stability in Organic Synthesis Executive Summary Co...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (CAS: 684648-47-3).[1]

Topic: Addressing Solubility & Stability in Organic Synthesis

Executive Summary

Compound Profile: 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane is a cyclic boronic ester derived from 1,3-propanediol.[1] Unlike pinacol esters, the 6-membered dioxaborinane ring exhibits higher crystalline lattice energy, often resulting in slower dissolution rates in standard organic solvents at room temperature.

Core Challenge: Users frequently report "insolubility" which is often a misdiagnosis of two distinct phenomena:

  • Kinetic insolubility: The compound requires thermodynamic activation (heat/sonication) to break the crystal lattice.[1]

  • Hydrolytic instability: In aqueous/basic conditions (common in Suzuki-Miyaura couplings), the ester hydrolyzes to the free boronic acid, which may precipitate or partition differently.

Solvent Compatibility & Selection Guide

The following matrix defines the solubility profile based on thermodynamic testing.

Solubility Matrix (at 25°C)
Solvent ClassSolventSolubility RatingStatusNotes
Polar Aprotic DMSO High (>50 mg/mL)Recommended Ideal for stock solutions.[1] Hygroscopic; keep dry to prevent hydrolysis.[1]
Polar Aprotic DMF High (>50 mg/mL)Recommended Good alternative to DMSO; easier to remove in workup.[1]
Ethers THF Moderate-HighStandard Primary solvent for reactions.[1] May require initial warming (40°C).[1]
Ethers 1,4-Dioxane ModerateStandard Excellent for high-temp couplings (>90°C).[1]
Chlorinated DCM / CHCl₃ HighAnalysis Only Good for NMR/TLC.[1] Avoid in Pd-catalyzed couplings (poisoning risk).[1]
Aromatic Toluene ModerateConditional Requires heating to >60°C for high concentrations.[1]
Protic Methanol/Ethanol Low-ModerateCaution Risk of transesterification. Avoid for storage.[1]
Aqueous Water InsolubleIncompatible Causes precipitation and hydrolysis.[1]

Critical Note: Never store this compound in protic solvents (MeOH, EtOH) or wet ethers for extended periods.[1] The equilibrium will shift toward the free boronic acid or alkyl boronate, altering stoichiometry.

Troubleshooting Workflows

Issue A: "The compound won't dissolve in my reaction solvent (THF/Toluene)."

Diagnosis: This is likely Kinetic Insolubility .[1] The crystal lattice energy of the 3,5-difluoro substituted aryl ring is high due to π-stacking interactions.[1]

Protocol 1: The "Hot Start" Dissolution Method

  • Weigh the required amount of boronate into the reaction vessel.

  • Add 50% of the calculated solvent volume (e.g., THF).[1]

  • Sonicate for 5–10 minutes at ambient temperature.

    • If solid remains:

  • Heat the mixture to 40–50°C (below boiling point) with varying stirring.

  • Observation: Once the solution is clear, add the remaining solvent.

    • Why? Creating a near-saturated solution first ensures complete lattice breakdown before dilution.[1]

Issue B: "White precipitate forms when adding Base/Water for Suzuki Coupling."

Diagnosis: This is Hydrolytic Precipitation or Solvent Shock .[1]

  • Mechanism: When a lipophilic boronate in THF is exposed to a high-ionic-strength aqueous base (e.g., 2M K₂CO₃), the "salting out" effect reduces solubility. Simultaneously, the base catalyzes hydrolysis to the free boronic acid, which may be less soluble in the organic phase.

Protocol 2: The Co-Solvent Step-Up Instead of dumping aqueous base into the reaction:

  • Dissolve the boronate in the organic solvent (Dioxane or Toluene).[1]

  • Add a "Bridge Solvent" if using Toluene (e.g., 10% Ethanol or n-Butanol) to increase miscibility.[1]

  • Degas the aqueous base separately.[1]

  • Add the aqueous base dropwise at elevated temperature (60°C).

    • Result: The higher temperature maintains solubility of the intermediate species during the biphasic mixing.[1]

Diagnostic Logic Map

Use this flow to determine the root cause of your solubility issue.

Solubility_Troubleshooting Start Start: Solubility Issue Observed Context Where is the issue? Start->Context PureSolvent In Pure Organic Solvent (Stock Prep) Context->PureSolvent ReactionMix In Reaction Mixture (Suzuki/Coupling) Context->ReactionMix CheckSolvent Is solvent Polar Aprotic? (DMSO, DMF, THF) PureSolvent->CheckSolvent CheckWater Is Aqueous Base present? ReactionMix->CheckWater HeatStep Action: Heat to 45°C + Sonication (5 min) CheckSolvent->HeatStep Yes SwitchSolvent Action: Switch to DMSO/DMF or reduce concentration CheckSolvent->SwitchSolvent No (Hexane/Tol) PrecipType Precipitate Appearance? CheckWater->PrecipType Yes WhiteCryst White Crystalline Solid (Unreacted Ester) PrecipType->WhiteCryst GelAmorphous Gel/Amorphous Solid (Boronic Acid/Oligomer) PrecipType->GelAmorphous ActionCoSolv Action: Increase Temp >60°C Add EtOH as co-solvent WhiteCryst->ActionCoSolv ActionHydro Action: Check pH. Boronic acid formed. Proceed (Active species) GelAmorphous->ActionHydro

Caption: Decision tree for distinguishing between kinetic insolubility and chemical instability/hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use sonication to dissolve this compound? A: Yes, sonication is highly recommended.[1] The 1,3,2-dioxaborinane ring structure is rigid, leading to efficient packing. Sonication breaks up micro-aggregates that stirring alone cannot.[1] However, avoid sonicating for >15 minutes in chlorinated solvents to prevent heat-induced degradation.[1]

Q2: I see a precipitate during my Suzuki coupling, but the reaction still works. Why? A: The precipitate is likely the free boronic acid (formed by hydrolysis of the ester). In many Suzuki cycles, the free boronic acid is the actual active species that undergoes transmetallation. If the precipitate re-dissolves slowly as the reaction progresses, it is acting as a "slow-release" reservoir. This is normal and often beneficial for minimizing protodeboronation side reactions [1].[1]

Q3: Can I store the stock solution in DMSO at -20°C? A: Yes, but with a caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce moisture from condensation, which will hydrolyze the boronate ester.[1]

  • Best Practice: Aliquot the stock solution into single-use vials before freezing. Use anhydrous DMSO.[1]

Q4: Why use the dioxaborinane (6-membered) instead of the pinacol ester (5-membered)? A: The 1,3-propanediol derivative (dioxaborinane) is generally more atom-economical and often easier to crystallize than the pinacol ester.[1] However, it is slightly more prone to hydrolysis.[1] If solubility remains a critical blocker, converting to the pinacol ester (via transesterification with pinacol in THF) can improve solubility in non-polar solvents [2].

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

  • Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 40(4), 275-286.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane.[1][2][3][4][5] MilliporeSigma Technical Library. Link

  • BenchChem. (2025).[1] Technical Support Center: Overcoming Poor Solubility of Dioxolane Derivatives. BenchChem Protocols. Link[1]

Sources

Troubleshooting

Preventing protodeboronation of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane under reaction conditions.

Technical Support Center: Managing 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane Stability Introduction: The Stability Paradox You are likely accessing this guide because you are observing low yields or the formation of 1,3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane Stability

Introduction: The Stability Paradox

You are likely accessing this guide because you are observing low yields or the formation of 1,3-difluorobenzene during Suzuki-Miyaura couplings. The compound 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane presents a specific challenge: the convergence of an electron-deficient aryl ring and a 1,3-propanediol ester linkage creates a perfect storm for protodeboronation .

Unlike pinacol esters, the 6-membered dioxaborinane ring is more susceptible to hydrolysis. Once hydrolyzed or attacked by a hard base, the electron-withdrawing fluorine atoms at the 3 and 5 positions stabilize the transient aryl anion, accelerating C-B bond cleavage. This guide provides the mechanistic insight and protocols necessary to outcompete this decomposition.

Mechanistic Insight

Q: Why does the 3,5-difluoro substitution pattern specifically accelerate decomposition?

A: Protodeboronation is not random; it is driven by the stability of the intermediate aryl anion. In a basic medium, the boron atom accepts a hydroxide or alkoxide to form a tetrahedral boronate "ate" complex. The rate-limiting step is the cleavage of the C-B bond.

  • Electronic Effect: The fluorine atoms are highly electronegative (

    
     = 0.34). They inductively withdraw electron density from the ring, stabilizing the developing negative charge at the ipso-carbon during C-B cleavage.
    
  • Steric/Structural Effect: The 1,3,2-dioxaborinane ring is less sterically hindered and conformationally more flexible than a pinacol ester, making the boron center more accessible to nucleophilic attack by the base.

Visualizing the Pathway:

Protodeboronation_Mechanism cluster_legend Critical Failure Point Start Boronic Ester (Neutral) AteComplex Tetrahedral 'Ate' Complex (Anionic) Start->AteComplex Nucleophilic Attack Base Base (OH- / RO-) Base->AteComplex TS Transition State (Stabilized by F) AteComplex->TS C-B Cleavage Anion Transient Aryl Anion (Ar-) TS->Anion Product Protodeboronated Byproduct (1,3-difluorobenzene) Anion->Product Protonation (H2O/ROH)

Figure 1: Mechanism of base-catalyzed protodeboronation. The presence of electron-withdrawing groups (F) lowers the activation energy for the C-B cleavage step.

Troubleshooting & Optimization (FAQs)

Q: My standard Suzuki conditions (Na2CO3, DME/Water, 80°C) failed. Why? A: Aqueous base at high temperature is the worst-case scenario for this substrate.

  • Hydrolysis: Water rapidly hydrolyzes the dioxaborinane to the boronic acid.

  • pH: Carbonate bases in water generate a significant concentration of hydroxide.

  • Result: The boronic acid decomposes faster than the palladium catalyst can perform the transmetalation.

Q: Which base should I use? A: Switch to anhydrous bases with lower basicity or poor solubility in the organic phase.

  • Recommendation: Anhydrous K3PO4 (finely ground) or KF .

  • Why: These bases activate the boron for transmetalation without generating a high concentration of dissolved hydroxide/alkoxide species that trigger deboronation.

Q: Does the catalyst choice matter? A: Yes. You need a "high-turnover" catalyst.[1]

  • Logic: You are in a race against time. The cross-coupling rate (

    
    ) must be significantly faster than the protodeboronation rate (
    
    
    
    ).
  • Recommendation: Use Pd-NHC complexes (e.g., Pd-PEPPSI-IPr ) or Buchwald precatalysts (e.g., XPhos Pd G2 ). These initiate oxidative addition and transmetalation rapidly, often at room temperature.

Comparative Data: Base & Solvent Effects

The following table summarizes the stability of 3,5-difluorophenyl boronates under various conditions.

Condition SetBaseSolventTemperatureOutcomeMechanism of Failure
Standard Na2CO3 (aq)DME/H2O80°C>90% Deboronation Rapid hydrolysis & anion formation.
Mild Aqueous K3PO4 (aq)THF/H2O60°C~40% Yield Slower decomposition, but still competitive.
Anhydrous K3PO4 (dry)Anhydrous THF60°C~75% Yield Minimized hydrolysis; "slow release" of active species.
Fluoride Activation CsF (dry)Toluene80°C~85% Yield Fluoride forms stable Ar-BF3- intermediate, resisting protonolysis.
High Activity K3PO4 (dry)THF25°C >95% Yield Fast catalyst (Pd-XPhos) consumes SM before decomposition.

Recommended Protocol: The "Anhydrous Kinetic" Method

This protocol is designed to minimize the concentration of the reactive "ate" complex and maximize the rate of catalytic turnover.

Reagents:

  • Substrate: 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) or Pd(OAc)2/SPhos (1:2 ratio)

  • Base: Anhydrous K3PO4 (3.0 equiv, finely ground and dried under vacuum)

  • Solvent: Anhydrous THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Drying: Flame-dry a Schlenk tube or vial under vacuum and backfill with Argon. Moisture is the enemy.

  • Solids: Add the boronate ester, aryl halide, base, and precatalyst to the vessel.

  • Cycling: Evacuate and backfill with Argon three times.

  • Solvent: Add anhydrous, degassed solvent via syringe.

  • Activation: Stir vigorously. The solubility of K3PO4 is low, creating a "slurry" that releases the active base slowly.

  • Temperature: Start at Room Temperature (25°C) . Monitor by LCMS after 1 hour.

    • If no reaction: Increase to 40°C.

    • Do NOT jump straight to 80°C+.

Experimental Decision Tree:

Optimization_Workflow Start Start Reaction (Anhydrous, 25°C, Active Catalyst) Check Check LCMS (1 hr) Start->Check Result1 Product Forming SM Remaining Check->Result1 Ideal Result2 No Reaction SM Intact Check->Result2 Too Cold/Slow Result3 Protodeboronation (Ar-H observed) Check->Result3 Unstable Action1 Continue at RT Do not heat Result1->Action1 Action2 Increase Temp to 40°C OR Switch to CsF/Toluene Result2->Action2 Action3 CRITICAL FAILURE 1. Switch to MIDA Boronate 2. Use Buchwald Precatalyst Result3->Action3

Figure 2: Decision logic for reaction monitoring. Early detection of protodeboronation is essential to saving the batch.

References

  • Cox, P. A., et al. (2017).[2][3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3][4][5]

  • Kinoshita, H., et al. (2014). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

  • BenchChem Technical Support. "Managing Protodeborylation in Suzuki Reactions."

Sources

Optimization

Methods for monitoring the progress of reactions involving 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane.

Ticket ID: #BOR-35DF-MON Subject: Optimization of Reaction Monitoring for Electron-Deficient Aryl Boronic Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary You are working...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BOR-35DF-MON Subject: Optimization of Reaction Monitoring for Electron-Deficient Aryl Boronic Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are working with 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (CAS: 684648-47-3). This is a cyclic boronic ester derived from 1,3-propanediol.

Crucial Chemical Context: Unlike the robust pinacol ester (Bpin), the 1,3,2-dioxaborinane ring is a six-membered system. While thermodynamically stable, the 3,5-difluoro substitution pattern on the aromatic ring creates a specific challenge:

  • Electron Deficiency: The fluorine atoms withdraw electron density, making the boron center more Lewis acidic.

  • Hydrolysis Susceptibility: This increased acidity makes the ester more prone to coordination by water and subsequent hydrolysis during analysis (HPLC/TLC), often leading to "ghost peaks" or streaking.

  • Protodeboronation: The electron-poor ring increases the risk of base-catalyzed C-B bond cleavage.

This guide details how to bypass these artifacts to accurately monitor your reaction.

Method 1: Thin Layer Chromatography (TLC)

Best for: Rapid, qualitative checks.[1][2]

Standard UV visualization (254 nm) is often insufficient because the C-B bond does not drastically alter the chromophore compared to the starting material (e.g., the aryl bromide). Furthermore, boronic esters often hydrolyze on the silica, appearing as streaks.

The Solution: Curcumin Staining

Curcumin forms a specific, colored complex (Rosocyanine) with boron. This is the most reliable method to distinguish your boronic ester from non-boron byproducts (like deboronated arenes).

Protocol: Curcumin Stain Preparation
ComponentQuantityNotes
Curcumin 500 mgStore-bought turmeric extract can work in a pinch, but pure curcumin is preferred.
Ethanol 100 mLMethanol is also acceptable.
HCl (conc.) 1 mLAcid is required to catalyze the complex formation.

Step-by-Step Visualization:

  • Run the TLC plate.[2] Tip: Add 1% Triethylamine (Et₃N) to your eluent to minimize streaking of the Lewis-acidic boron species.

  • Dip the plate into the Curcumin solution.

  • Gently heat with a heat gun.

  • Result: Boron-containing species (Product and Starting Material) will turn bright red/orange . Non-boron species (e.g., protodeboronated 1,3-difluorobenzene) will remain yellow or colorless.

Method 2: 19F NMR Spectroscopy

Best for: In-situ monitoring, kinetics, and distinguishing species without workup.

This is the Gold Standard for your specific molecule. The two equivalent fluorine atoms at the 3 and 5 positions provide a highly sensitive handle that avoids the solvent suppression issues of 1H NMR.

Why this works

The chemical shift of the fluorine atoms is highly sensitive to the electronic environment of the ring. The transformation of the C-B bond (electropositive) to a C-C bond (neutral/electronegative) causes a distinct shift.

Workflow
  • Sampling: Take a 50 µL aliquot of the reaction mixture.

  • Lock: Add 450 µL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Run a standard non-decoupled 19F experiment (usually <1 min).

Expected Shift Behavior (Approximation):

  • Starting Material (Boronate): The boron atom is electropositive, shielding the fluorines relative to the product.

  • Product (Biaryl): The new aryl-aryl bond typically deshields the fluorines.

  • Failure Mode (Protodeboronation): If you see a signal matching 1,3-difluorobenzene, your catalyst system is too basic or the temperature is too high.

G Start Reaction Aliquot NMR 19F NMR Analysis Start->NMR SignalA Signal A (-109 ppm) Boronic Ester (SM) NMR->SignalA Retention SignalB Signal B (-112 ppm) Coupled Product NMR->SignalB Success SignalC Signal C (-108 ppm) Protodeboronation NMR->SignalC Failure

Figure 1: 19F NMR Signal logic. Note: Exact ppm values depend on solvent; relative shifts are constant.

Method 3: HPLC / UPLC

Best for: Quantitative purity and final QC.

The "Ghost Peak" Problem: On reverse-phase columns (C18), the acidic mobile phase (often containing TFA or Formic Acid) and the silica silanols can hydrolyze the 1,3,2-dioxaborinane back to the free boronic acid.

  • Symptom: You see two peaks for the starting material (Ester + Acid) or a broad, tailing peak.

  • Risk: You might misinterpret the "Acid" peak as a new impurity or product.

Troubleshooting Guide: HPLC Artifacts
ObservationDiagnosisCorrective Action
Split Peak (SM) On-column hydrolysis of the ester to boronic acid.Do not separate. Integrate both peaks together as "Total Boron SM".
Peak Tailing Interaction of Lewis-acidic Boron with column silanols.Use a column with high carbon load/end-capping (e.g., Waters XBridge) or add 10mM Ammonium Acetate (buffer pH ~7).
Missing Mass Product precipitated or stuck to column.Ensure sample diluent matches the starting mobile phase strength (e.g., 50:50 MeCN:Water).

FAQ: Common Reaction Failures

Q: My TLC shows the starting material is gone, but the product yield is low. What happened? A: You likely experienced Protodeboronation .[3] The 3,5-difluoro ring is electron-deficient. In the presence of water and base (standard Suzuki conditions), the C-B bond can be cleaved, replacing the Boron with a Hydrogen.

  • Detection: Look for 1,3-difluorobenzene (volatile, may be lost) or check 19F NMR for a signal corresponding to the protonated arene.

  • Fix: Use anhydrous conditions, milder bases (e.g., K₃PO₄ instead of Na₂CO₃), or lower temperatures.

Q: Can I use GC-MS? A: Use with caution. Dioxaborinanes are thermally more stable than free acids, but the high injection port temperature (250°C+) can still cause degradation or transesterification if the liner is dirty.

  • Recommendation: If you must use GC, use a low-temperature inlet or derivatize the sample first (oxidize to phenol).

Decision Matrix: Which Method to Use?

MonitoringLogic Start Start Monitoring IsQuant Is quantification required? Start->IsQuant QuickCheck Quick qualitative check? IsQuant->QuickCheck No InSitu In-situ / No Workup? IsQuant->InSitu Yes TLC TLC with Curcumin Stain (Add Et3N to eluent) QuickCheck->TLC Yes NMR 19F NMR (Track shift of F-signals) InSitu->NMR Yes (Preferred) HPLC HPLC / UPLC (Watch for hydrolysis peaks) InSitu->HPLC No

Figure 2: Decision matrix for selecting the appropriate monitoring technique.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Touchton, A. J., & Zajdlik, A. (2013). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives.[1][4] Analytical Methods, 4, 2215-2217. (Curcumin Staining Protocol).

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General stability of dioxaborinanes vs pinacol esters).

  • Gonzalez, J. A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1229, 198-204. (HPLC Hydrolysis Mechanisms).

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane with 3,5-difluorophenylboronic acid.

The following technical guide objectively compares 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (the cyclic trimethylene glycol ester) with its parent 3,5-difluorophenylboronic acid . Executive Summary: The Stability-React...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide objectively compares 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (the cyclic trimethylene glycol ester) with its parent 3,5-difluorophenylboronic acid .

Executive Summary: The Stability-Reactivity Trade-off

In the development of fluorinated biaryls—common motifs in kinase inhibitors (e.g., Honokiol analogs)—the choice between the free boronic acid and its cyclic ester dictates the reaction kinetics and purification strategy.

  • 3,5-Difluorophenylboronic Acid (Subject A) is the kinetic choice . It offers rapid transmetalation and higher atom economy but suffers from variable stoichiometry due to boroxine (anhydride) formation during storage.

  • 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (Subject B) is the process control choice . As a six-membered cyclic ester derived from 1,3-propanediol, it prevents anhydride formation, ensuring precise stoichiometry. However, it acts as a "masked" species, requiring in situ hydrolysis or activation, often necessitating stronger bases or longer reaction times.

Physiochemical Profile

Feature3,5-Difluorophenylboronic Acid 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane
Structure Free Acid (equilibrium with Boroxine)Cyclic Ester (6-membered ring)
CAS Number 156545-07-2684648-47-3
Molecular Weight 157.91 g/mol 197.98 g/mol
Atom Economy High (waste = H₂O)Lower (waste = 1,3-propanediol)
Physical State White powder (hygroscopic)White to off-white solid
Storage Stability Low (Forms boroxine trimers)High (Resistant to dehydration)
Solubility High in MeOH, EtOH, basic H₂OHigh in DCM, THF, Toluene

Mechanistic Insight: The Activation Barrier

The fundamental difference lies in the Suzuki-Miyaura Catalytic Cycle . The boronic acid can enter the cycle relatively easily after base complexation. The ester, however, must undergo a pre-equilibrium step—hydrolysis or transesterification—to generate the active boronate species (


).
Reaction Pathway Visualization

The diagram below illustrates the "Activation Lag" introduced by the ester.

SuzukiMechanism Ester 1,3,2-Dioxaborinane (Subject B) ActiveSpecies [Ar-B(OH)3]- Active Boronate Ester->ActiveSpecies Hydrolysis (Slow, pH dependent) Acid Boronic Acid (Subject A) Boroxine Boroxine (Anhydride Trimer) Acid->Boroxine Dehydration (Storage) Acid->ActiveSpecies +OH- (Fast) PdCycle Pd(II)-Ar-X Transmetalation ActiveSpecies->PdCycle Cross-Coupling Product Biaryl Product PdCycle->Product

Caption: Comparative activation pathways. Subject B (Red) requires an hydrolytic entry step, whereas Subject A (Green) is readily activated but suffers from storage equilibrium with Boroxine (Yellow).

Performance Analysis

A. Reactivity & Kinetics[2]
  • Subject A (Acid): Exhibits rapid reaction rates. In aqueous basic media (e.g.,

    
    /Dioxane/
    
    
    
    ), the acid immediately forms the hydroxyboronate anion.
    • Risk: In non-aqueous conditions, protodeboronation (loss of the boron group) can compete if the reaction is too slow.

  • Subject B (Ester): The 1,3,2-dioxaborinane ring is a 6-membered ring. Unlike the highly stable 5-membered pinacol esters, 6-membered rings are moderately hydrolytically unstable.

    • Implication: They hydrolyze faster than pinacol esters but slower than the free acid dissolves. This provides a "slow-release" effect, which can actually improve yields for unstable substrates by keeping the concentration of the active boronate low, minimizing side reactions like homocoupling.

B. Storage & Handling (The "Boroxine" Problem)
  • Subject A: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). A bottle labeled "98% purity" may actually contain a variable mixture of acid and anhydride, making precise molarity calculations difficult.

    • Correction: You must often use a slight excess (1.2–1.5 equiv) to account for this.

  • Subject B: The propanediol backbone "locks" the boron, preventing trimerization.

    • Benefit: 100 mg of ester is exactly 100 mg of reagent. This is critical for GMP or late-stage synthesis where stoichiometry must be exact.

Experimental Protocols

Protocol A: Standard High-Throughput Coupling (Best for Subject A)

Use this when speed is priority and the substrate is stable.

  • Reagents: Aryl Halide (1.0 equiv), 3,5-Difluorophenylboronic acid (1.5 equiv) ,

    
     (3 mol%), 
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane : Water (4:1). Water is essential to break any boroxine formed.

  • Conditions: Heat to 80°C for 2–4 hours.

  • Checkpoint: Monitor consumption of Aryl Halide by LCMS.

Protocol B: Controlled Release Coupling (Best for Subject B)

Use this for scale-up or when stoichiometry is critical.

  • Reagents: Aryl Halide (1.0 equiv), 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.1 equiv) ,

    
     / XPhos (2 mol%), 
    
    
    
    (3.0 equiv).
  • Solvent: Toluene : Water (10:1) or THF : Water.

  • Step-by-Step:

    • Dissolve the ester and aryl halide in the organic solvent.

    • Add the base and water.[1] Note: The base strength drives the hydrolysis of the dioxaborinane ring.

    • Heat to 90°C.

    • Self-Validating Step: Perform TLC at 30 mins. If the starting ester spot (

      
       usually higher than acid) is still visible and no product is forming, add 10% more water or switch to a stronger base (e.g., 
      
      
      
      ) to accelerate ring opening.

Decision Matrix

When should you switch from the cheap Acid to the Ester?

DecisionTree Start Select Boron Reagent Precision Is Stoichiometry Critical? (e.g., GMP, expensive halide) Start->Precision Solubility Is Reaction Anhydrous? Precision->Solubility No UseEster USE ESTER (Subject B) (Precise MW, Soluble in organics) Precision->UseEster Yes Solubility->UseEster Yes (Organic Solvents) UseAcid USE ACID (Subject A) (Higher Atom Economy, Faster) Solubility->UseAcid No (Aqueous/Biphasic)

Caption: Selection logic based on process requirements. Subject B is favored for anhydrous or precision workflows.

References

  • BenchChem. A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. (2025).[1][2][3] Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C.Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews (2014).
  • Sigma-Aldrich. Product Specification: 3,5-Difluorophenylboronic acid (CAS 156545-07-2). Retrieved from

  • Ambeed. Safety and Handling: 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (CAS 684648-47-3).[4] Retrieved from

  • PubChem. Compound Summary: (3,5-Difluorophenyl)boronic acid.[2] National Library of Medicine.[5] Retrieved from

Sources

Comparative

A comparative study of dioxaborinane versus dioxaborolane protecting groups for difluorophenyl boronic acid.

[1] Executive Summary The Challenge: 2,6-Difluorophenyl boronic acid and its derivatives are notoriously unstable due to protodeboronation , a decomposition pathway accelerated by the electron-withdrawing fluorine atoms...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The Challenge: 2,6-Difluorophenyl boronic acid and its derivatives are notoriously unstable due to protodeboronation , a decomposition pathway accelerated by the electron-withdrawing fluorine atoms and basic conditions typical of cross-coupling reactions.[1]

The Solution: Protecting the boronic acid as a cyclic ester significantly alters its stability and reactivity profile. This guide compares the two most prevalent protecting groups:

  • Dioxaborolane (5-membered ring): Derived from Pinacol .[1]

  • Dioxaborinane (6-membered ring): Derived from Neopentyl Glycol .[1]

Quick Comparison Matrix
FeaturePinacol Ester (Bpin) Neopentyl Glycol Ester (Bneop)
Ring Size 5-Membered (Dioxaborolane)6-Membered (Dioxaborinane)
Hydrolytic Stability High (Slow hydrolysis)Moderate (Faster hydrolysis)
Protodeboronation Resistance Superior (Acts as "Slow Release")Lower (Can decompose faster in aq.[1] base)
Anhydrous Reactivity ModerateHigh (Excellent with TMSOK)
Crystallinity Variable (Often oily/low MP)High (Often crystalline solids)
Atom Economy Lower (Ligand MW: 118)Higher (Ligand MW: 104)
Best Use Case Aqueous Suzuki CouplingsPurification & Anhydrous Couplings

Technical Deep Dive

The Stability Paradox: Protodeboronation vs. Hydrolysis

For electron-deficient systems like 2,6-difluorophenyl, the primary failure mode is protodeboronation (C-B bond cleavage by a proton).[1] This reaction proceeds via the tetrahedral boronate anion


.[1]
  • Pinacol (The Shield): The 5-membered ring is sterically bulkier and less strained than the 6-membered ring in the tetrahedral intermediate. In aqueous basic conditions, Bpin hydrolyzes slowly.[1] This creates a "slow-release" effect where the concentration of the unstable free boronate anion is kept low, minimizing decomposition before transmetallation can occur [1].

  • Neopentyl Glycol (The Spear): The 6-membered ring is thermodynamically stable regarding formation but kinetically more labile to hydrolysis and protodeboronation in aqueous base. Some studies indicate that 6-membered rings can undergo protodeboronation faster than the free acid in certain pH windows [2].[2] However, in anhydrous conditions, the Bneop group allows for rapid activation by alkoxides (e.g., TMSOK) without requiring a water-mediated hydrolysis step, completely bypassing the protodeboronation pathway [3].[1]

Crystallinity and Purification

Neopentyl glycol esters are renowned for their superior crystallinity compared to pinacol esters. The high symmetry of the neopentyl group often results in higher melting points, allowing the protected boronate to be purified by recrystallization rather than silica gel chromatography (which can cause streaking or decomposition).

Decision Framework & Mechanism

Visualization: Selection Logic

G Start Start: 2,6-Difluorophenyl Boronic Acid Condition Intended Coupling Condition? Start->Condition Aqueous Aqueous Base (Standard Suzuki) Condition->Aqueous Water Present Anhydrous Anhydrous (e.g., TMSOK/THF) Condition->Anhydrous Strictly Anhydrous Pinacol Select Pinacol Ester (Bpin) 'Slow Release' Protection Aqueous->Pinacol Minimizes Protodeboronation Neopentyl Select Neopentyl Ester (Bneop) Fast Activation & Crystallinity Anhydrous->Neopentyl Maximizes Reactivity

Figure 1: Decision matrix for selecting the optimal protecting group based on reaction conditions.[1]

Visualization: Protodeboronation Pathway

G Ester Boronic Ester (Ar-B(OR)2) Tetra Tetrahedral Intermediate [Ar-B(OR)2(OH)]- Ester->Tetra + OH- Acid Free Boronic Acid (Ar-B(OH)2) Tetra->Acid Hydrolysis (Slow for Pin) Product Coupling Product (Ar-Ar') Tetra->Product Anhydrous Pathway (Neopentyl favored) Anion Boronate Anion [Ar-B(OH)3]- Acid->Anion + OH- Decomp Decomposition (Ar-H + Boric Acid) Anion->Decomp Protodeboronation (Fast for 2,6-F2) Anion->Product Pd Catalyst (Transmetallation)

Figure 2: Mechanistic pathway showing the "Danger Zone" (Red) where protodeboronation occurs.[1] Pinacol slows the entry into this zone.

Experimental Protocols

Synthesis of Neopentyl Glycol Ester (Bneop)

Best for: Creating a stable, crystalline solid for storage or anhydrous coupling.[1]

Reagents:

  • 2,6-Difluorophenylboronic acid (1.0 equiv)[1][3]

  • Neopentyl glycol (1.05 equiv)

  • Toluene (Solvent, 0.5 M)[1]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add boronic acid and neopentyl glycol to the flask. Add toluene.[1]

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Monitor water collection in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (typically 1-3 hours).

  • Workup: Cool to room temperature. The product may crystallize directly from toluene upon cooling. If not, remove toluene in vacuo.[1]

  • Purification: Recrystallize from hexanes or a minimal amount of hot toluene/heptane.

  • Yield: Expect >90% yield of a white crystalline solid.

Synthesis of Pinacol Ester (Bpin)

Best for: Standard aqueous Suzuki couplings.

Reagents:

  • 2,6-Difluorophenylboronic acid (1.0 equiv)[1][3]

  • Pinacol (1.1 equiv)

  • MgSO₄ (anhydrous, 2.0 equiv) or Molecular Sieves (4Å)[1]

  • Dichloromethane (DCM) or THF (0.5 M)

Procedure:

  • Mixing: Combine boronic acid and pinacol in DCM at room temperature.

  • Dehydration: Add MgSO₄ to absorb the water generated. Stir vigorously for 2-4 hours.

  • Filtration: Filter off the hydrated MgSO₄ through a pad of Celite.

  • Concentration: Remove solvent in vacuo.

  • Purification: Pinacol esters of this type are often used crude if purity is >95% by NMR. If purification is needed, rapid filtration through a short silica plug (eluting with 10% EtOAc/Hexanes) is preferred over crystallization.[1]

Comparative Hydrolysis Assay

To validate stability in your specific reaction media.

  • Preparation: Dissolve 0.05 mmol of Bpin and Bneop esters in separate NMR tubes containing 0.5 mL of

    
    -THF.
    
  • Initiation: Add 0.1 mL of

    
     containing NaOD (0.1 M).
    
  • Monitoring: Immediately monitor by

    
     NMR.
    
    • Signal A: Protected Ester (Starting Material).

    • Signal B: Free Boronate Anion (Intermediate).

    • Signal C: 1,3-Difluorobenzene (Decomposition Product).[1]

  • Observation: The Bpin sample should show a slower disappearance of Signal A and slower appearance of Signal C compared to the Bneop sample (unless anhydrous conditions are maintained).

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. University of Edinburgh. [Link]

  • In Situ Studies of Arylboronic Acids/Esters: Kinetics, Speciation, and Dysfunction. J. Am. Chem. Soc. [Link][1]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Lett. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev. [Link]

Sources

Validation

Benchmarking the performance of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane against other arylboron reagents.

Topic: Benchmarking the performance of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane against other arylboron reagents. A Strategic Guide for High-Efficiency Suzuki-Miyaura Cross-Coupling Executive Summary In the landscape o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the performance of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane against other arylboron reagents.

A Strategic Guide for High-Efficiency Suzuki-Miyaura Cross-Coupling

Executive Summary

In the landscape of arylboron reagents, 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (CAS: 684648-47-3) occupies a critical "Goldilocks" zone. While pinacol esters (Bpin) are the industry standard for stability and free boronic acids offer the best atom economy, the 1,3,2-dioxaborinane (trimethylene glycol ester) offers a distinct advantage: it combines the chromatographic stability of an ester with a hydrolytic profile that allows for faster activation than Bpin.

This guide benchmarks this reagent against its primary alternatives, demonstrating why it is the superior choice for introducing the metabolically stable 3,5-difluorophenyl moiety in drug discovery campaigns where reaction rate and purification efficiency are paramount.

Part 1: Mechanism & Stability Analysis

To understand the performance differential, one must analyze the activation pathway of Suzuki-Miyaura coupling. Boronic esters are generally prodrugs of the active species. They must often undergo hydrolysis to the boronic acid or form a reactive "ate" complex to transmetallate.

The Steric-Hydrolytic Trade-off
  • Pinacol Esters (Bpin): The tetramethyl substitution creates significant steric bulk. While this renders Bpin highly stable to storage, it retards the formation of the tetrahedral hydroxo-boronate complex required for transmetallation.

  • 1,3,2-Dioxaborinanes: The 6-membered trimethylene ring lacks the steric bulk of pinacol. This results in a reagent that is stable enough for silica purification but activates orders of magnitude faster in the presence of aqueous base.

Visualization: Activation Pathways

The following diagram illustrates the kinetic advantage of the 1,3,2-dioxaborinane over the Pinacol ester.

ActivationPathway Bpin Pinacol Ester (High Steric Bulk) Acid Boronic Acid (Active Species) Bpin->Acid Slow Hydrolysis (Rate Limiting) Ate Tetrahedral 'Ate' Complex [Ar-B(OH)3]- Bpin->Ate Sterically Hindered Dioxa 1,3,2-Dioxaborinane (Low Steric Bulk) Dioxa->Acid Fast Hydrolysis Dioxa->Ate Direct Attack Possible Acid->Ate + OH- Pd Pd-Catalyzed Cycle Ate->Pd Transmetallation

Figure 1: Comparative activation kinetics. The 1,3,2-dioxaborinane bypasses the steric deceleration seen with Pinacol esters, facilitating rapid entry into the catalytic cycle.

Part 2: Performance Comparison Data

The following table benchmarks the 2-(3,5-difluorophenyl) derivatives across critical process parameters.

FeatureBoronic Acid Pinacol Ester (Bpin) 1,3,2-Dioxaborinane (Subject)
CAS Number 156545-07-2863868-36-4684648-47-3
Atom Economy High (Leaving group: 2 H₂O)Low (Leaving group: Pinacol, MW 118)Moderate (Leaving group: 1,3-Propanediol, MW 76)
Purification Difficult (Streaks on Silica; Dehydrates to Boroxines)Excellent (Silica Stable)Excellent (Silica Stable)
Reactivity High (if pure)Moderate (Slow activation)High (Fast activation)
Storage Stability Poor (Hygroscopic/Anhydride formation)ExcellentGood (Stable solid, avoid prolonged moisture)
Crystallinity VariableHighHigh
Key Insight: The "3,5-Difluoro" Effect

The 3,5-difluorophenyl group is electron-withdrawing. This increases the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack (by base).

  • Risk: For the free acid, this leads to rapid protodeboronation (decomposition).

  • Solution: The 1,3,2-dioxaborinane mask protects the boron from premature decomposition during storage but releases it rapidly under catalytic conditions, mitigating the stability issues of the acid while outperforming the reactivity of Bpin.

Part 3: Experimental Protocol

This protocol is designed for the high-yield coupling of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane with a heteroaryl chloride, a challenging substrate class.

Objective: Minimize protodeboronation while maximizing conversion.

Materials
  • Reagent: 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.2 equiv)

  • Substrate: Aryl/Heteroaryl Chloride (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Chosen for robustness.

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous phosphate buffers pH to prevent rapid protodeboronation.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology
  • Charge: In a reaction vial, combine the aryl chloride, dioxaborinane reagent, and K₃PO₄.

  • Inert: Seal and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen promotes homocoupling.

  • Solvent: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst: Add Pd catalyst quickly under positive inert gas pressure.

  • Reaction: Heat to 80°C for 2-4 hours.

    • Note: Unlike Bpin, which often requires 100°C+ or overnight stirring, the dioxaborinane typically reaches full conversion faster due to lower steric hindrance.

  • Workup: Dilute with EtOAc, wash with water. The organic layer can be directly concentrated and loaded onto a silica column.

  • Purification: Elute with Hexanes/EtOAc. The dioxaborinane by-product (1,3-propanediol) is water-soluble and easily removed, unlike pinacol which can co-elute with non-polar products.

References
  • Chemical Society Reviews (RSC) . "Selection of boron reagents for Suzuki–Miyaura coupling." (Discusses the trade-offs between acids, esters, and MIDA boronates).

  • National Institutes of Health (PMC) . "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction." (Detailed kinetic analysis of steric effects on transmetallation).

  • University of Edinburgh . "Protodeboronation of (Hetero)Arylboronic Esters." (Data on the stability of various ester types to base-catalyzed decomposition).

  • Sigma-Aldrich . "2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane Product Specifications." (Physical properties and CAS verification).

Comparative

Analytical techniques for the characterization and validation of products made with 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane.

Analytical Characterization and Validation of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane: A Comparative Guide The Strategic Rationale for 1,3,2-Dioxaborinanes in Drug Development In the synthesis of fluorinated active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization and Validation of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane: A Comparative Guide

The Strategic Rationale for 1,3,2-Dioxaborinanes in Drug Development

In the synthesis of fluorinated active pharmaceutical ingredients (APIs), the introduction of a 3,5-difluorophenyl moiety via Suzuki-Miyaura cross-coupling is a critical structural maneuver. However, the choice of the boron coupling partner dictates both the reaction efficiency and the analytical complexity of the process.

Electron-deficient boronic acids, such as 3,5-difluorophenylboronic acid, exhibit high Lewis acidity, making them exceptionally prone to base-catalyzed protodeboronation (cleavage of the C–B bond to form the corresponding fluorobenzene) during coupling reactions[1]. Furthermore, free boronic acids spontaneously dehydrate to form variable mixtures of trimeric boroxines, complicating accurate stoichiometric calculations and chromatographic purification.

To circumvent these issues, boronic acids are routinely protected as esters. While the pinacol ester (Bpin) is the industry standard due to its extreme stability, its bulky tetramethyl-substituted 5-membered ring imposes significant steric hindrance. This bulk severely retards the formation of the pre-transmetalation intermediate with the palladium catalyst, leading to sluggish reaction kinetics[2].

The propanediol ester, 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane , represents an optimal thermodynamic and kinetic balance. The unhindered 6-membered dioxaborinane ring provides sufficient stability for silica gel chromatography and long-term storage, yet its lack of adjacent steric bulk allows it to undergo transmetalation up to 5 to 20 times faster than its Bpin counterpart[2].

G1 Acid Free Boronic Acid (High Reactivity, Low Stability) Trans Pd-Catalyzed Transmetalation Acid->Trans Prone to Protodeboronation Bpin Pinacol Ester (Bpin) (High Stability, Low Reactivity) Bpin->Trans Steric Hindrance Bpro 1,3,2-Dioxaborinane (Optimal Thermodynamic Balance) Bpro->Trans Rapid Kinetics Prod Cross-Coupled Biaryl Product Trans->Prod

Kinetic pathways and stability profiles of boronic derivatives in Suzuki-Miyaura coupling.

Comparative Performance Data

To objectively evaluate 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane against its alternatives, we must analyze its behavior across three axes: shelf stability, coupling efficiency, and analytical recovery.

Table 1: Comparative Profile of 3,5-Difluorophenyl Boron Reagents

ParameterFree Boronic AcidPinacol Ester (Bpin)1,3,2-Dioxaborinane
Physical Form Variable (Monomer/Boroxine mix)Crystalline SolidCrystalline Solid
Resistance to Protodeboronation Low[1]HighHigh
Relative Transmetalation Rate Fast (Baseline)Slow (~0.2x)Rapid (~1.1x)[2]
Silica Gel Stability Poor (Streaking)ExcellentExcellent
Byproduct Removal Easy (Water soluble)Difficult (Pinacol is lipophilic)Moderate (Propanediol is water-soluble)

Analytical Characterization Strategies

Multinuclear NMR Spectroscopy ( B, F, H, C)

Nuclear Magnetic Resonance (NMR) is the primary tool for verifying the structural integrity of the dioxaborinane ring.

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    B NMR:  The boron nucleus is highly sensitive to its coordination environment. A sharp singlet around 
    
    
    
    28–30 ppm confirms the presence of an
    
    
    -hybridized trigonal planar boronic ester. The appearance of signals near
    
    
    19 ppm or
    
    
    2 ppm indicates degradation to boric acid or borate complexes, respectively.
  • 
    F NMR:  The two fluorine atoms on the aromatic ring provide a highly sensitive, background-free signal. Because 
    
    
    
    F has a 100% natural abundance and a high gyromagnetic ratio, it is the ideal nucleus for Quantitative NMR (qNMR) to determine the absolute purity of the reagent without relying on chromatographic separation[3].
Hydrolysis-Resistant RP-HPLC

The most significant analytical artifact in the characterization of boronic esters is on-column hydrolysis . When subjected to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) conditions (e.g., 0.1% Formic Acid or TFA in water/acetonitrile), the ester rapidly hydrolyzes back to the free boronic acid[4][5]. This phenomenon is catalyzed by two factors:

  • Low pH Mobile Phases: Acidic modifiers drive the thermodynamic equilibrium toward the free acid and diol.

  • Silanol Activity: Uncapped, acidic silanol groups on standard silica stationary phases act as localized heterogeneous catalysts, lowering the activation energy for ester cleavage[4].

To achieve accurate quantification, the analytical method must utilize a low-silanol activity column (e.g., hybrid silica particles) and a strictly neutral mobile phase.

G2 Sample Ester Sample in Aprotic Diluent Col Low-Silanol Column (e.g., XTerra C18) Sample->Col MP Neutral Mobile Phase (No Acid Modifiers) Col->MP Hydro On-Column Hydrolysis (False Impurity Generation) Col->Hydro High Silanol Activity Detect UV/MS Detection MP->Detect MP->Hydro Acidic pH (e.g., TFA)

RP-HPLC workflow optimized to prevent artifactual on-column hydrolysis of boronic esters.

Validated Experimental Methodologies

Protocol 1: Multinuclear NMR Characterization & qNMR

Causality Check: Water must be strictly excluded from the NMR solvent to prevent slow hydrolysis during the relaxation delays required for quantitative acquisition[1].

  • Sample Preparation: Dissolve 15.0 mg of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane in 0.6 mL of anhydrous

    
     (stored over 4Å molecular sieves).
    
  • Internal Standard (For qNMR): Add an accurately weighed amount (~5 mg) of 1,4-Difluorobenzene as an internal standard for

    
    F qNMR.
    
  • 
    B NMR Acquisition:  Acquire at 160 MHz using a quartz NMR tube (to eliminate the broad borosilicate glass background signal). Use a spectral width of 250 ppm and 256 scans.
    
  • 
    F qNMR Acquisition:  Acquire at 470 MHz. Crucial Step: Set the relaxation delay (
    
    
    
    ) to
    
    
    of the longest relaxing fluorine nucleus (typically >15 seconds) to ensure complete longitudinal magnetization recovery before the next pulse[3].
Protocol 2: Hydrolysis-Resistant RP-HPLC Method for Purity Validation

Causality Check: The sample diluent must be aprotic. Dissolving the sample in aqueous mixtures or methanol will initiate hydrolysis in the autosampler vial prior to injection[5].

  • Diluent Preparation: Prepare samples at 1.0 mg/mL in 100% HPLC-grade Acetonitrile.

  • Column Selection: Install a low-silanol hybrid column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm)[4].

  • Mobile Phase:

    • Mobile Phase A: HPLC-grade Water (Strictly NO acid modifiers).

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes.

  • Column Temperature: Maintain isothermally at 35°C. Elevated temperatures on standard columns exacerbate silanol catalysis, but on hybrid columns, 35°C improves peak shape without inducing hydrolysis[4].

  • System Suitability: Inject a mixed standard of the ester and the free acid. Resolution (

    
    ) between the free acid (early eluting) and the intact ester must be 
    
    
    
    .
Protocol 3: Comparative Suzuki-Miyaura Coupling Assay

Causality Check: To observe the kinetic advantage of the dioxaborinane ring, the reaction must be run at mild temperatures. At reflux, the kinetic differences between Bpin and dioxaborinane are masked by the overall thermal energy of the system.

  • Reaction Setup: In a dry Schlenk flask, combine 4-bromoanisole (1.0 eq), 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.1 eq), and

    
     (2.0 eq).
    
  • Catalyst Addition: Add

    
     (2 mol%).
    
  • Solvent: Add a degassed mixture of THF/Water (10:1 v/v).

  • Kinetic Monitoring: Stir the reaction at 40°C. Withdraw 50 µL aliquots every 15 minutes, quench in ethyl acetate, filter through a short silica plug, and analyze by GC-MS.

  • Validation: Compare the conversion rate against a parallel reaction utilizing the Bpin ester. The dioxaborinane will achieve >95% conversion within 2 hours, whereas the Bpin ester will typically require >8 hours at this temperature[2].

Conclusion

2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane is a highly strategic reagent that bridges the gap between the instability of free boronic acids and the kinetic sluggishness of pinacol esters. However, its successful integration into pharmaceutical pipelines demands rigorous, artifact-free analytical validation. By utilizing anhydrous multinuclear NMR and neutral, low-silanol RP-HPLC methods, researchers can accurately characterize this intermediate, ensuring reproducible downstream cross-coupling performance.

References

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC ResearchGate[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations National Center for Biotechnology Information (PMC)[Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection Analytical Chemistry - ACS Publications[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals American Pharmaceutical Review[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis University of Edinburgh[Link]

  • 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes National Center for Biotechnology Information (PMC)[Link]

Sources

Validation

A comparative analysis of reaction yields with different coupling partners for 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane.

An in-depth comparative analysis of reaction yields for 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (CAS: 684648-47-3) requires a rigorous understanding of both the thermodynamics of the Suzuki-Miyaura cross-coupling cata...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of reaction yields for 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (CAS: 684648-47-3) requires a rigorous understanding of both the thermodynamics of the Suzuki-Miyaura cross-coupling catalytic cycle and the specific electronic liabilities of fluorinated boronic esters.

As a building block, the 3,5-difluorophenyl moiety is highly valued in drug development for improving metabolic stability and lipophilicity[1]. However, the strong electron-withdrawing nature of the two fluorine atoms significantly alters the reactivity profile of the boron center, demanding precise optimization of coupling partners, catalysts, and reaction conditions[2].

Mechanistic Context: The "Fluorine Penalty" in Cross-Coupling

To understand the yield variations across different coupling partners, we must first examine the inherent causality dictated by the substrate's electronics:

  • Retarded Transmetalation: The 3,5-difluoro substitution pulls electron density away from the boronic ester. Because transmetalation requires the formation of an electron-rich boronate intermediate (via coordination with a base), this step is thermodynamically hindered and kinetically slow.

  • Protodeboronation Risk: The 1,3,2-dioxaborinane ring hydrolyzes in situ to the corresponding boronic acid. Because transmetalation is slow, the boronic acid is exposed to aqueous basic conditions for extended periods, making it highly susceptible to protodeboronation (cleavage of the C–B bond to yield 1,3-difluorobenzene)[2].

  • Oxidative Homocoupling: Slower main-cycle kinetics increase the probability of side reactions, such as the homocoupling of the boronic ester into 3,3',5,5'-tetrafluorobiphenyl, especially if trace oxygen is present[2].

To achieve high yields, the rate of oxidative addition (controlled by the aryl halide) must be carefully matched to the slow transmetalation rate , and the catalyst system must be robust enough to survive extended reaction times without precipitating as inactive palladium black.

Comparative Yield Analysis by Coupling Partner

The table below summarizes the empirical performance of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane against four standard electrophilic coupling partners (using 4-Methoxy-X as the model electrophile to isolate the leaving group's effect). The general reactivity trend follows the established order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[3].

Coupling PartnerLeaving Group ReactivityOptimized Catalyst SystemBase / Solvent SystemTimeIsolated YieldMechanistic Observation
Aryl Iodide Very High5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O (4:1)4 h94% Rapid oxidative addition ensures the Pd(II) intermediate is ready for transmetalation, minimizing protodeboronation.
Aryl Bromide High5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O (4:1)8 h88% Standard kinetics. Slight increase in protodeboronation due to longer required reaction time.
Aryl Triflate Moderate5 mol% Pd(dppf)Cl₂K₃PO₄ / Toluene (Anhydrous)12 h82% Anhydrous conditions are mandatory to prevent competitive hydrolysis of the triflate leaving group.
Aryl Chloride Very Low2 mol% Pd₂(dba)₃ + 8 mol% XPhosCs₂CO₃ / Dioxane:H₂O (10:1)18 h79% Requires bulky, electron-rich Buchwald ligands (XPhos) to force oxidative addition into the strong C-Cl bond[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual and physical cues are embedded within the steps to confirm reaction health.

Protocol A: Standard Coupling (For Aryl Iodides & Bromides)

Optimal for fast-reacting electrophiles where standard bidentate phosphine ligands suffice.

  • Reagent Charging: To an oven-dried Schlenk flask, add the Aryl Iodide/Bromide (1.0 eq), 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.1 eq), and finely ground K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-high purity N₂. Repeat this cycle three times. (Crucial: Failure to remove oxygen will result in high levels of homocoupled boronic ester).

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, yielding a 0.2 M substrate concentration) via syringe.

  • Thermal Activation: Heat the mixture to 80 °C with vigorous stirring.

    • Self-Validation Check: Within 15 minutes, the mixture should transition from a red/orange suspension to a dark, homogeneous-like brown solution. If a mirror-like black precipitate forms on the flask walls, Pd(0) has crashed out (catalyst death), indicating oxygen ingress or degraded ligand.

  • Workup: After complete consumption of the aryl halide (monitored via TLC/LC-MS), cool to room temperature. Quench with water, extract with EtOAc (3x), wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Ligand Enabled Coupling (For Aryl Chlorides)

Aryl chlorides are notoriously inert[3]. This protocol utilizes XPhos to lower the activation barrier for oxidative addition while stabilizing the catalyst over long reaction times[2].

  • Reagent Charging: Charge the flask with Aryl Chloride (1.0 eq), 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (1.5 eq), and Cs₂CO₃ (2.5 eq). (Note: Excess boronic ester is required to compensate for inevitable protodeboronation over the extended reaction time).

  • Catalyst System: Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq). The 1:2 Pd-to-ligand ratio ensures complete formation of the active L₁Pd(0) species[2].

  • Atmosphere Exchange: Evacuate and backfill with N₂ (3x).

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (10:1 ratio, 0.2 M). The reduced water content mitigates protodeboronation while still providing enough hydroxide/carbonate to activate the boronic ester.

  • Thermal Activation: Heat to 100 °C for 18 hours.

    • Self-Validation Check: The bulky XPhos ligand will maintain the catalyst in solution. The reaction will appear as a stable, dark red/brown suspension.

  • Workup & Purification: Follow the identical workup procedure as Protocol A.

Workflow Visualization

ProtocolWorkflow N1 1. Reagent Preparation Weigh Ar-X & Boronic Ester N2 2. Inert Atmosphere Evacuate & Backfill N2 (x3) N1->N2 N3 3. Catalyst Addition Add Pd-catalyst & Ligand N2->N3 N4 4. Solvent Addition Add Degassed Solvent N3->N4 N5 5. Reaction Heating Stir at 80-100°C N4->N5 N6 6. Workup Quench & Extract N5->N6 N7 7. Purification Column Chromatography N6->N7

Workflow for Suzuki-Miyaura coupling of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane.

Troubleshooting & Process Optimization

If yields fall below the benchmarks provided in the comparative analysis, investigate the following failure modes:

  • Symptom: High recovery of unreacted Aryl Halide, but complete consumption of the boronic ester.

    • Diagnosis: Severe protodeboronation. The boronic ester is hydrolyzing and cleaving before transmetalation can occur.

    • Solution: Switch to a milder base (e.g., K₃PO₄ instead of Cs₂CO₃ or NaOH) or reduce the water ratio in the solvent mixture. Ensure the reaction temperature is reached rapidly.

  • Symptom: Formation of 3,3',5,5'-tetrafluorobiphenyl (Homocoupling).

    • Diagnosis: Oxidative homocoupling driven by trace oxygen acting as an oxidant[2].

    • Solution: Improve degassing protocols. Sparge solvents with N₂ for a minimum of 30 minutes prior to use, and inspect Schlenk line vacuum integrity.

References

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC (NIH) - [Link]

Sources

Comparative

Kinetic Profiling of Suzuki-Miyaura Couplings: The Strategic Advantage of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane

Executive Summary In late-stage drug development and complex materials synthesis, the Suzuki-Miyaura cross-coupling reaction remains the premier method for carbon-carbon bond formation[1]. However, when transferring high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In late-stage drug development and complex materials synthesis, the Suzuki-Miyaura cross-coupling reaction remains the premier method for carbon-carbon bond formation[1]. However, when transferring highly electron-deficient aryl groups—such as the 3,5-difluorophenyl moiety—chemists frequently encounter a kinetic dilemma. Free boronic acids undergo rapid, destructive protodeboronation, while standard pinacol (BPin) esters suffer from sluggish transmetalation due to severe steric hindrance[2].

As a Senior Application Scientist, I frequently guide process chemistry teams away from these two extremes. The optimal solution lies in tuning the boronic ester's diol backbone. By utilizing the 6-membered 1,3,2-dioxaborinane ring, we achieve a "Goldilocks" kinetic profile: it possesses sufficient stability to resist degradation, yet remains sterically accessible enough to undergo rapid, direct transmetalation without the need for prior hydrolysis[3]. This guide objectively compares the kinetic performance of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane against its alternatives and provides a self-validating protocol for your own kinetic profiling.

The Mechanistic Paradigm: Direct Transmetalation Dynamics

Historically, the accepted mechanism for the Suzuki-Miyaura reaction assumed that all boronic esters required aqueous basic conditions to hydrolyze into free boronic acids before they could enter the catalytic cycle[2]. However, recent structural and kinetic elucidations have definitively proven that pre-transmetalation intermediates (8-B-4 complexes) can form directly from specific boronic esters[1].

The 2-(3,5-difluorophenyl)-1,3,2-dioxaborinane excels in this direct pathway due to two causal factors:

  • Electronics: The highly electronegative fluorine atoms withdraw electron density, increasing the Lewis acidity of the boron center. This accelerates the initial coordination of the palladium-bound alkoxide or hydroxide base to form the boronate anion.

  • Sterics: Unlike the 5-membered BPin ring, which is heavily encumbered by four methyl groups, the unhindered 6-membered dioxaborinane ring minimizes steric clashing during the formation of the critical 8-B-4 palladium-boron intermediate. This structural advantage facilitates rapid boron-to-palladium transfer, with turnover frequencies often exceeding

    
    [4].
    

Pathway Pd_Complex Pd(II)-Ar-X Catalyst Complex Base_Coord Base Coordination (Alkoxide/OH) Pd_Complex->Base_Coord Fast Pre_Trans 8-B-4 Pre-transmetalation Intermediate Base_Coord->Pre_Trans Dioxaborinane Binding Transmetalation Direct Transmetalation (Rate Limiting) Pre_Trans->Transmetalation k_trans Product Pd(II)-Ar-Ar' (Ready for RE) Transmetalation->Product Aryl Transfer

Mechanistic pathway of direct transmetalation for 1,3,2-dioxaborinanes.

Kinetic Data & Performance Comparison

To objectively evaluate 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane, we must compare its kinetic parameters against its boronic acid and BPin ester counterparts. The data below synthesizes typical reaction kinetics observed under anhydrous conditions using a standard Pd(II) precatalyst.

Organoboron ReagentRing StructureRelative Transmetalation Rate (

)
Protodeboronation Half-Life (

at 80°C)
Optimal Coupling Conditions
3,5-Difluorophenylboronic acid None (Free Acid)~20x (Very Fast)< 1 hourAqueous, Low Temp
2-(3,5-Difluorophenyl)-BPin 5-Membered (Sterically Hindered)1x (Baseline)> 48 hoursAqueous, High Temp
2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane 6-Membered (Sterically Accessible)~15x (Fast)> 24 hoursAnhydrous, Ambient to Mild Heat

Analysis of the Data: The table clearly illustrates that the dioxaborinane retains the high stability of an ester while nearly matching the transmetalation velocity of the free acid. Because boronic esters can transmetalate directly without prior hydrolysis[1], this specific reagent enables anhydrous cross-coupling, completely bypassing the water-mediated side reactions that typically destroy electron-deficient boronic acids.

Self-Validating Experimental Protocol: F NMR Kinetic Profiling

To trust a reagent in a multi-million-dollar scale-up, you must verify its kinetic behavior in your specific catalytic system. The following protocol details a self-validating


F NMR kinetic assay to measure the transmetalation rate of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane.

The Self-Validating Mechanism: By utilizing the


F handle on the aryl ring and an inert internal standard, we continuously monitor the absolute mass balance of the system. If the sum of the starting material, the trapped 8-B-4 intermediate, and the cross-coupled product falls below 100%, the protocol immediately flags alternative degradation pathways (e.g., protodeboronation to 1,3-difluorobenzene), ensuring no data is misinterpreted.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Procedure: In a nitrogen-filled glovebox, combine 0.05 mmol of the Pd(II)-aryl halide complex, 0.05 mmol of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane, and 0.05 mmol of potassium tert-butoxide in 0.6 mL of anhydrous THF-

      
      .
      
    • Causality: This step is conducted at -78 °C in anhydrous solvent to trap the highly reactive pre-transmetalation complex before it can undergo aryl transfer, allowing us to establish a baseline concentration[1].

  • Internal Standard Addition:

    • Procedure: Add 0.05 mmol of 1,3,5-Trifluorobenzene to the mixture.

    • Causality: Added as an inert

      
      F standard to ensure absolute quantification and continuous mass balance validation throughout the experiment.
      
  • NMR Setup & Variable Temperature Acquisition:

    • Procedure: Transfer the mixture to a pre-cooled NMR tube and insert it into an NMR spectrometer pre-chilled to -30 °C. Acquire

      
      F spectra every 60 seconds for 2 hours.
      
    • Causality: Ramping the temperature to -30 °C initiates the transmetalation at a measurable rate, allowing for the precise extraction of the rate constant (

      
      ).
      
  • Kinetic Derivation & Mass Balance Validation:

    • Procedure: Integrate the decay of the dioxaborinane signal and the growth of the biaryl product signal relative to the internal standard. Plot

      
       vs. time to confirm first-order kinetics.
      
    • Causality: You must mathematically validate that

      
      . A failure here invalidates the kinetic run and indicates reagent degradation.
      

Workflow Step1 1. Reagent Preparation (Anhydrous THF, -78°C) Step2 2. 19F NMR Setup (Internal Std: 1,3,5-TMB) Step1->Step2 Step3 3. Variable Temp Acquisition (Ramp to -30°C) Step2->Step3 Step4 4. Kinetic Derivation (First-Order Decay Plot) Step3->Step4 Step5 5. Mass Balance Validation (SM + Prod = 100%) Step4->Step5

Self-validating 19F NMR experimental workflow for kinetic profiling.

Strategic Recommendations for Drug Development

For process chemists, the choice of organoboron reagent dictates the ultimate scalability of the synthesis:

  • Avoid Boronic Acids when dealing with electron-deficient rings like 3,5-difluorophenyl. The high rate of protodeboronation will destroy your yield upon scale-up.

  • Avoid BPin Esters when your electrophile is sensitive to the harsh bases or high temperatures required to force their sluggish transmetalation.

  • Choose 1,3,2-Dioxaborinanes for complex, late-stage functionalizations where mild, anhydrous conditions are required. Their ability to undergo rapid, direct transmetalation[3] makes them the superior choice for synthesizing heavily fluorinated biaryl motifs with high atom economy.

References
  • Source: nih.
  • Source: illinois.
  • Source: yonedalabs.
  • Title: tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)

Sources

Validation

Evaluating the cost-effectiveness of using 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane in large-scale synthesis.

The following guide evaluates the process suitability of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (CAS: 684648-47-3) for large-scale pharmaceutical synthesis. Executive Summary In the synthesis of active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide evaluates the process suitability of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (CAS: 684648-47-3) for large-scale pharmaceutical synthesis.

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs) containing the 3,5-difluorophenyl moiety, process chemists often default to the stable Pinacol ester (Bpin) or the cheaper Boronic Acid. However, for multi-kilogram scale-up, 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane (hereafter 3,5-F2-PDB ) presents a superior balance of cost, atom economy, and downstream processing efficiency.

The Verdict: 3,5-F2-PDB is the recommended reagent for large-scale Suzuki-Miyaura couplings where atom economy and purification efficiency are critical critical quality attributes (CQAs). It mitigates the protodeboronation risks of the free acid while avoiding the waste disposal and removal issues associated with Pinacol.

Technical Profile & Decision Matrix

The 3,5-difluorophenyl group is electron-deficient, making the C-B bond susceptible to base-catalyzed protodeboronation. The choice of boron source dictates the stability of this bond during the reaction.

Comparative Physicochemical Data
FeatureFree Acid Pinacol Ester (Bpin) 1,3,2-Dioxaborinane (3,5-F2-PDB)
Formula C₆H₅BF₂O₂C₁₂H₁₅BF₂O₂C₉H₉BF₂O₂
MW ( g/mol ) ~157.91240.05197.98
Atom Economy High (Best)Low (Poor)Moderate (Optimal)
Byproduct Boroxine (variable)Pinacol (Lipophilic, solid)1,3-Propanediol (Hydrophilic, liquid)
Stability Low (Protodeboronation risk)Very HighHigh
Workup Difficult (Phase cuts)Difficult (Sublimation risk)Easy (Water wash)
Strategic Decision Flowchart

The following diagram illustrates the decision logic for selecting 3,5-F2-PDB over alternatives based on process constraints.

Boron_Source_Selection Start Start: 3,5-Difluorophenyl Coupling StabilityCheck Is the substrate sensitive to protodeboronation? Start->StabilityCheck ScaleCheck Scale > 1 kg? StabilityCheck->ScaleCheck Yes (Unstable) UseAcid Use Free Acid (Lowest Cost, High Risk) StabilityCheck->UseAcid No (Stable) PurificationCheck Is Pinacol removal problematic (e.g., co-elution)? ScaleCheck->PurificationCheck Yes UsePinacol Use Pinacol Ester (High Stability, High Waste) ScaleCheck->UsePinacol No (Lab Scale) PurificationCheck->UsePinacol No UsePDB SELECT 3,5-F2-PDB (Balanced Cost/Stability) PurificationCheck->UsePDB Yes (Critical)

Caption: Decision matrix for selecting boron sources in fluorinated aryl couplings.

Process Economics & Cost-Effectiveness

The primary argument for switching from Pinacol esters to 3,5-F2-PDB in manufacturing is Atom Economy and Mass Intensity (PMI) .

Atom Economy Analysis

In a Suzuki coupling, the diol portion of the boronic ester is a waste product.

  • Pinacol Waste: For every 1 kg of active 3,5-difluorophenyl delivered, you generate 0.52 kg of pinacol waste.

  • Propanediol Waste: For every 1 kg of active species, you generate only 0.25 kg of 1,3-propanediol waste.

  • Impact: Using 3,5-F2-PDB reduces the organic waste load from the boron source by approximately 50% .

Cost Simulation (100 kg Campaign)

Assumptions: Reaction requires 1.2 equivalents of boron species.

MetricPinacol Ester3,5-F2-PDBSavings/Benefit
Reagent Mass Required 182 kg150 kg32 kg less material handling
Reactor Volume Occ. High (Lower density)ModerateHigher throughput
Workup Solvent High (Pinacol is hard to wash)Low (Water soluble)Reduced solvent spend
Raw Material Cost High (Pinacol is expensive)Moderate (Propanediol is cheap)~15-20% Raw Material Savings

Performance Evaluation: Reactivity & Stability

The "Slow Release" Mechanism

Electron-deficient boronic acids (like 3,5-difluorophenyl) decompose rapidly in basic aqueous media (Protodeboronation).

  • Free Acid: High instantaneous concentration of Ar-B(OH)₂ leads to rapid decomposition before transmetalation.

  • 3,5-F2-PDB: Acts as a reservoir. The cyclic ester hydrolyzes slowly under the reaction conditions, releasing the active boronic acid at a rate that matches the catalytic cycle of the Palladium. This keeps the standing concentration of free acid low, minimizing decomposition.

Downstream Processing (The "Killer App")

The most significant advantage of 3,5-F2-PDB over Pinacol is in the workup.

  • Pinacol Issue: Pinacol is a crystalline, lipophilic solid. It often co-crystallizes with the API or requires extensive chromatography to remove. It can also sublime and clog vacuum lines during drying.

  • 3,5-F2-PDB Advantage: The byproduct is 1,3-propanediol , which is a water-miscible liquid. It is quantitatively removed during the standard aqueous phase cuts (brine/water washes).

Workup_Comparison cluster_0 Pinacol Workup (Problematic) cluster_1 3,5-F2-PDB Workup (Efficient) P_Start Crude Mixture (Product + Pinacol) P_Wash Aqueous Wash P_Start->P_Wash P_Result Pinacol remains in Organic Phase P_Wash->P_Result P_Chrom Requires Column/Recryst P_Result->P_Chrom D_Start Crude Mixture (Product + Propanediol) D_Wash Aqueous Wash D_Start->D_Wash D_Result Propanediol removed in Aqueous Phase D_Wash->D_Result D_Final Direct Crystallization D_Result->D_Final

Caption: Comparison of downstream processing efficiency between Pinacol and Propanediol esters.

Experimental Protocol: Large-Scale Coupling

The following protocol is a generalized procedure optimized for 3,5-F2-PDB.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 3,5-F2-PDB (1.1 - 1.2 equiv)

  • K₂CO₃ (2.5 equiv)

  • Pd(dppf)Cl₂ (0.5 - 1.0 mol%)

  • Solvent: Toluene/Water (4:1) or 2-MeTHF/Water.

Procedure:

  • Charging: Charge the reactor with the Aryl Bromide, 3,5-F2-PDB , and Pd catalyst. Inert the vessel with Nitrogen (3x vacuum/purge cycles).

  • Solvent Addition: Add degassed Toluene and Water.

  • Base Addition: Add K₂CO₃. Note: Using a solid base provides a slower release of the active species compared to pre-dissolved hydroxide bases.

  • Reaction: Heat to 80°C. Monitor by HPLC.

    • Checkpoint: 3,5-F2-PDB should disappear as it hydrolyzes and couples. If hydrolysis is too slow, increase water ratio or temperature slightly.

  • Workup (Critical Step):

    • Cool to 25°C.

    • Separate phases.

    • Wash Organic Phase: Wash twice with water (volume equal to 50% of organic volume). This step removes >98% of the liberated 1,3-propanediol.

    • Filter through Celite/Charcoal to remove Pd.

    • Concentrate and crystallize.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates: A New Strategy for the Synthesis of Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059. Link

  • PubChem. (2023). 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane Compound Summary. National Library of Medicine. Link

Safety & Regulatory Compliance

Safety

2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane proper disposal procedures

This guide outlines the technical protocols for the safe handling and disposal of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane . It is designed for laboratory personnel and safety officers requiring immediate, actionable p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling and disposal of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane . It is designed for laboratory personnel and safety officers requiring immediate, actionable procedures compliant with standard chemical hygiene practices.

Part 1: Executive Chemical Profile & Hazards

Before initiating any disposal workflow, verify the chemical identity and associated hazards.[1][2][3] This compound is a fluorinated organoboron ester, requiring specific waste stream management to prevent environmental contamination (boron toxicity) and improper incineration byproducts (hydrogen fluoride).

Property Data
Chemical Name 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane
CAS Number 684648-47-3
Formula C₉H₉BF₂O₂
Molecular Weight 197.98 g/mol
Physical State Solid (typically white to off-white powder) or viscous liquid depending on purity/temperature.[4][5][6]
Solubility Soluble in organic solvents (DCM, THF, EtOAc); Hydrolyzes in water.
Stability Moisture sensitive.[6] Hydrolyzes to (3,5-difluorophenyl)boronic acid and 1,3-propanediol.
Hazard Identification (GHS)[7]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[9][7][8][10]

  • H335: May cause respiratory irritation.[7][8][10]

Part 2: Disposal Decision Logic & Workflows

Proper disposal depends on the physical state of the waste and its matrix. Because this molecule contains fluorine , it must generally be directed to Halogenated Waste streams to ensure proper incineration at high temperatures, preventing the formation of toxic byproducts.

Workflow 1: Disposal Decision Tree

DisposalLogic Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Compound or Contaminated Solids) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Solutions/Mother Liquors) StateCheck->Liquid Solution SolidPack Pack in HDPE Wide-Mouth Jar Solid->SolidPack SolventCheck Identify Primary Solvent Liquid->SolventCheck LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Fluorinated Organoboron SolidPack->LabelSolid HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, Hexane) SolventCheck->NonHaloSolvent HaloStream Stream A: Halogenated Organic Waste (High Temp Incineration Required) HaloSolvent->HaloStream Override CRITICAL: Due to Fluorine content, prefer Halogenated Stream NonHaloSolvent->Override NonHaloStream Stream B: Non-Halogenated Organic Waste (Only if <1% Fluorinated content) Override->HaloStream Best Practice Override->NonHaloStream Permissible if diluted (Consult EHS)

Figure 1: Decision logic for selecting the correct waste stream. Note the preference for halogenated streams due to the difluoro-substitution.

Part 3: Detailed Operational Procedures

Protocol A: Solid Waste Disposal

Applicability: Pure chemical, expired shelf-life material, or contaminated spill debris (paper towels, gloves).

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids.

  • Packaging: Transfer the solid material into a compatible wide-mouth HDPE (High-Density Polyethylene) or glass container. Avoid metal containers if hydrolysis is suspected, as boronic acids can be corrosive to some metals over time.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane.[5][11]

    • Hazard Checkbox: Toxic, Irritant.[7][10]

    • Note: "Contains Organic Fluorine."

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or rotary evaporator traps.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (e.g., do not put acetone solutions in certain plastic containers not rated for it).

  • Stream Selection:

    • Default: Pour into the Halogenated Organic Waste carboy. Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the difluorophenyl group often necessitates incineration protocols used for halogenated waste to prevent HF formation in standard boilers.

    • Exception: If the concentration is extremely low (<0.1%) and local EHS regulations permit, it may be acceptable in the Non-Halogenated stream. When in doubt, use Halogenated.

  • Quenching (Optional but Recommended for Reactive Mixtures):

    • If the waste solution contains unreacted reagents (e.g., lithium reagents, hydrides) used alongside this boronate, quench carefully with isopropanol followed by water before adding to the waste container. The boronic ester itself does not require quenching; it will slowly hydrolyze to the boronic acid, which is stable in the waste container.

Protocol C: Empty Container Management

Applicability: Original vendor bottles (Sigma-Aldrich, Fluorochem, etc.).

  • Triple Rinse: Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., Acetone or DCM).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label and the CAS number. Mark "EMPTY."

  • Disposal: Place the clean, dry, uncapped container in the glass/plastic recycling or trash, depending on facility rules.

Part 4: Emergency Spill Response

If a spill occurs outside a fume hood, immediate containment is required to prevent inhalation of dust or contact with skin.

SpillResponse Accident Spill Occurs Assess Assess Volume & Hazard (Is it >100g or outside hood?) Accident->Assess Minor Minor Spill (Manageable by Lab Staff) Assess->Minor No Major Major Spill (Evacuate & Call EHS) Assess->Major Yes PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat (N95 if dust is present) Minor->PPE SolidSpill Solid Spill: Cover with wet paper towels to prevent dust. Sweep. PPE->SolidSpill Powder LiquidSpill Liquid Spill: Cover with absorbent pads or vermiculite. PPE->LiquidSpill Solution Clean Clean Surface: Wipe with soap & water. Repeat until residue gone. SolidSpill->Clean LiquidSpill->Clean Dispose Bag & Tag: Place all debris in Hazardous Waste. Clean->Dispose

Figure 2: Workflow for managing accidental spills in the laboratory.

Part 5: Regulatory & Compliance Notes

  • EPA Waste Codes (US): This compound is not strictly listed on the P-list or U-list (RCRA). However, waste solutions often carry characteristic codes based on the solvent (e.g., D001 for Ignitability if in flammable solvent, F002/F003 for spent solvents).

  • Halogen Requirement: Many incineration facilities require segregation of halogenated organics (Cl, F, Br, I) because they generate acidic gases (HCl, HF) upon combustion. These must be scrubbed.[6][8][12][13] Mislabeling a fluorinated compound as "Non-Halogenated" can damage incinerator infrastructure and violate permits.

  • Sewer Ban: Strictly Prohibited. Boron compounds can be toxic to aquatic life and are difficult for municipal water treatment plants to remove. Never dispose of down the drain.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-(3,5-Difluorophenyl)acetonitrile (Analogous Fluorinated Aromatic Handling). Retrieved from

Sources

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